Thiophene E
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(5-prop-1-ynylthiophen-2-yl)hexa-3,5-diyne-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c1-2-5-12-8-9-13(16-12)7-4-3-6-11(15)10-14/h8-9,11,14-15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTNGUFZSYFSLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(S1)C#CC#CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Thiophene E (ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of "Thiophene E," a representative 2-aminothiophene derivative identified for the purposes of this document as ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. The 2-aminothiophene scaffold is a crucial building block in medicinal chemistry, with derivatives showing a wide range of biological activities, including as selective inhibitors and modulators of various receptors.[1][2] This document details the Gewald synthesis, a robust and common method for preparing polysubstituted 2-aminothiophenes, and outlines the analytical techniques for the characterization of the resulting compound.[1][3][4][5]
Synthesis of this compound
The synthesis of this compound is achieved through the Gewald reaction, a multi-component condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[5]
Reaction Scheme:
3-Pentanone (B124093) + Ethyl Cyanoacetate (B8463686) + Sulfur → Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol is adapted from established Gewald reaction procedures.[6][7]
Materials:
-
3-Pentanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Absolute ethanol (B145695)
-
Diethylamine (B46881) (or another suitable base like morpholine (B109124) or triethylamine)
-
Standard laboratory glassware for reflux and filtration
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve elemental sulfur (3.2 g, 0.1 mol) in absolute ethanol (50 mL).
-
Addition of Reagents: To this solution, add 3-pentanone (8.6 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol).
-
Initiation of Reaction: Add diethylamine (5 mL) as a catalyst to the mixture at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitated solid by filtration. Wash the solid with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallization: Further purify the crude product by recrystallization from hot ethanol to yield this compound as brown plates.[8]
Caption: Workflow for the Gewald synthesis of this compound.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using various spectroscopic and physical methods. Representative data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂S | [8] |
| Molecular Weight | 199.26 g/mol | [8] |
| Appearance | Brown plates | [8] |
| Melting Point | 114-116 °C (similar structure) | |
| Solubility | Soluble in ethanol, ethyl acetate |
The following tables present representative spectroscopic data for this compound, based on values reported for structurally similar compounds.[6][7]
Table 2.1: ¹H NMR (400 MHz, CDCl₃) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.10 | s (broad) | 2H | -NH₂ |
| 4.25 | q | 2H | -OCH₂CH₃ |
| 2.35 | s | 3H | C4-CH₃ |
| 2.20 | s | 3H | C5-CH₃ |
| 1.35 | t | 3H | -OCH₂CH₃ |
Table 2.2: ¹³C NMR (100 MHz, CDCl₃) Data
| Chemical Shift (δ, ppm) | Assignment |
| 166.0 | C=O (ester) |
| 164.0 | C2-NH₂ |
| 137.0 | C4 |
| 115.0 | C5 |
| 103.0 | C3 |
| 59.5 | -OCH₂CH₃ |
| 18.5 | C4-CH₃ |
| 14.5 | -OCH₂CH₃ |
| 14.0 | C5-CH₃ |
Table 2.3: Mass Spectrometry (ESI-MS) Data
| m/z | Interpretation |
| 199.07 | [M]⁺ (Calculated) |
| 200.07 | [M+H]⁺ (Found) |
| 154.05 | [M-OC₂H₅]⁺ |
| 126.05 | [M-COOC₂H₅]⁺ |
Table 2.4: FT-IR (KBr) Data
| Wavenumber (cm⁻¹) | Assignment |
| 3410, 3300 | N-H stretch (amine) |
| 2980, 2930 | C-H stretch (aliphatic) |
| 1665 | C=O stretch (ester) |
| 1610, 1585 | N-H bend / C=C stretch |
| 1250 | C-O stretch (ester) |
Biological Activity and Signaling Pathways
2-Aminothiophene derivatives are recognized for their diverse biological activities and have been investigated as promising drug candidates.[2][9] They have shown potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][9]
Notably, certain 2-aminothiophenes act as positive allosteric modulators (PAMs) of G-protein coupled receptors (GPCRs), such as the adenosine (B11128) A1 receptor and the glucagon-like peptide 1 receptor (GLP-1R).[10][11][12] PAMs bind to a site on the receptor distinct from the endogenous ligand binding site, enhancing the receptor's response to the natural agonist. This modulation can lead to therapeutic benefits, for instance, in the treatment of type 2 diabetes by enhancing insulin (B600854) secretion through GLP-1R.[10]
The diagram below illustrates the potential mechanism of action for a this compound analogue acting as a PAM at the GLP-1R.
Caption: this compound as a PAM of the GLP-1 receptor signaling pathway.
References
- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling "Thiophene E": A Case of Ambiguity in Chemical Nomenclature
A comprehensive search for a specific molecule designated "Thiophene E" has yielded no definitive IUPAC name or chemical structure, suggesting a potential ambiguity in the provided topic. While the world of thiophene (B33073) derivatives is vast and crucial to pharmaceutical and materials science, the term "this compound" does not correspond to a recognized, standard chemical entity in widely accepted chemical databases and literature.
Thiophene, a five-membered aromatic ring containing a sulfur atom, serves as a foundational scaffold for a multitude of derivatives with diverse biological and physical properties. The nomenclature of these derivatives follows systematic IUPAC rules, involving numbering of the ring and naming of substituent groups. However, the designation "this compound" does not align with these standard naming conventions.
It is plausible that "this compound" could represent:
-
A typographical error: The intended molecule might have a different name.
-
An internal or proprietary code: A company or research group may use this designation for a specific compound in their internal documentation.
-
A misinterpretation of a chemical drawing or a partial name: The "E" could refer to a specific isomer (e.g., the E isomer of a double bond in a substituent attached to the thiophene ring) or be part of a larger, more complex molecular name.
-
A metabolite designation: In one instance within the scientific literature, a "hydroxy-thiophene (E)" was mentioned as a metabolite in a reaction scheme involving thiophene-containing drugs. However, this is a generic label within a diagram and not a formal IUPAC name.
Without a precise chemical structure or a recognized systematic name, it is impossible to provide the in-depth technical guide requested. Key information such as the IUPAC name, detailed structural information, quantitative data (e.g., physicochemical properties, biological activity), experimental protocols for its synthesis and analysis, and any associated signaling pathways cannot be accurately determined.
To proceed with generating the requested technical whitepaper, clarification on the exact chemical identity of "this compound" is essential. Researchers, scientists, and drug development professionals are encouraged to verify the chemical name and/or provide a chemical structure (e.g., in SMILES or IUPAC format) to ensure the delivery of accurate and relevant scientific information.
Spectroscopic and Pathway Analysis of Thiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of thiophene (B33073), a foundational heterocyclic compound in numerous pharmaceuticals and functional materials. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are presented, alongside a summary of key spectral data. Furthermore, this guide illustrates critical pathways involving thiophene synthesis and metabolism, visualized through logical diagrams to aid in understanding its chemical and biological transformations.
Spectroscopic Data of Thiophene
The following sections summarize the key spectroscopic data for thiophene, presented in a clear and concise tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For thiophene, both ¹H and ¹³C NMR provide characteristic signals that are indicative of its aromatic five-membered ring structure.
Table 1: ¹H NMR Spectroscopic Data for Thiophene
| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H2, H5 | 7.182 | Multiplet | J(2,3) = 4.90, J(2,4) = 1.04, J(2,5) = 2.84 |
| H3, H4 | 6.993 | Multiplet | J(3,4) = 3.50, J(3,2) = 4.90, J(3,5) = 1.04 |
Note: Data acquired in CDCl₃. Chemical shifts are referenced to TMS (Tetramethylsilane).[1]
Table 2: ¹³C NMR Spectroscopic Data for Thiophene
| Carbons | Chemical Shift (δ) in ppm |
| C2, C5 | 125.6 |
| C3, C4 | 127.3 |
Note: Data acquired in CDCl₃.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and vibrational modes within a molecule. The IR spectrum of thiophene shows characteristic absorptions for C-H and C-S bonds, as well as aromatic ring vibrations.
Table 3: Key Infrared (IR) Absorption Bands for Thiophene
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1520 | Medium | C=C Aromatic Ring Stretch |
| ~1440 | Medium | C-H In-plane Bend |
| ~1230 | Medium | C-H In-plane Bend |
| ~850 | Strong | C-H Out-of-plane Bend (2-substituted pattern) |
| ~710 | Strong | C-S Stretch |
Note: These are characteristic absorption ranges and may vary slightly based on the specific experimental conditions.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For thiophene, electron ionization (EI) is a common method.
Table 4: Mass Spectrometry Data for Thiophene
| Parameter | Value |
| Molecular Formula | C₄H₄S |
| Molecular Weight | 84.14 g/mol [5] |
| Major Fragment (m/z) | 84 (M⁺), 58, 45 |
Note: The molecular ion (M⁺) is typically the base peak in the electron ionization mass spectrum of thiophene.
Experimental Protocols
This section details the methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
A solution of thiophene is prepared by dissolving approximately 0.04 mL of the analyte in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[1] The spectrum is acquired on a 300 MHz NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
2.1.2. ¹³C NMR Spectroscopy
The same sample prepared for ¹H NMR can be used for ¹³C NMR spectroscopy. The spectrum is acquired on a spectrometer operating at a corresponding frequency for ¹³C nuclei (e.g., 75 MHz for a 300 MHz ¹H instrument). A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the solvent peak of CDCl₃ (77.16 ppm).
Infrared (IR) Spectroscopy
For a liquid sample such as thiophene, the simplest method is to use Attenuated Total Reflectance (ATR) FT-IR spectroscopy. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded by co-adding multiple scans (typically 16 or 32) at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
Alternatively, a thin film of the liquid can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[6]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is performed using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification. A dilute solution of thiophene in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC. The thiophene is separated from the solvent and any impurities on the GC column and then introduced into the ion source of the mass spectrometer. The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[7][8] The resulting ions are then separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.
Signaling Pathways and Experimental Workflows
This section provides visualizations of key chemical and biological pathways involving thiophene, created using the DOT language.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic and widely used method for the synthesis of thiophenes from a 1,4-dicarbonyl compound and a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[2][3]
Cytochrome P450 Metabolism of Thiophene-Containing Drugs
Thiophene moieties in drug molecules are susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver. This metabolic process can lead to the formation of reactive intermediates, such as thiophene-S-oxides and epoxides, which can be involved in both detoxification and toxicity pathways.[9][10][11][12][13]
References
- 1. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
- 2. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In-depth Technical Guide: Thiophene Derivatives in Drug Discovery
Disclaimer: The term "Thiophene E" does not correspond to a standard, publicly documented chemical entity. Therefore, this guide focuses on a prominent and structurally related thiophene (B33073) derivative with significant therapeutic applications to serve as a representative example for researchers, scientists, and drug development professionals. The principles and methodologies described herein are broadly applicable to the study of novel thiophene-based compounds.
Introduction to Thiophene and its Derivatives
Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Its unique electronic and structural properties make it a privileged scaffold in medicinal chemistry. Thiophene rings are bioisosteres of phenyl, furan, and pyridine (B92270) rings, allowing them to modulate the physicochemical and pharmacokinetic properties of drug candidates. Thiophene derivatives have been successfully incorporated into a wide range of therapeutic agents, demonstrating activities as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.
This guide will provide a comprehensive overview of the physical, chemical, and biological properties of thiophene-containing compounds, with a focus on methodologies and data presentation relevant to drug development.
Physicochemical Properties of a Representative Thiophene Derivative
The following table summarizes key physicochemical properties of a well-characterized thiophene-containing drug molecule. These parameters are critical for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Experimental Method | Reference |
| Molecular Formula | C₁₉H₂₂NO₄S₂⁺·Br⁻ | Elemental Analysis | |
| Molecular Weight | 472.4 g/mol | Mass Spectrometry | |
| Melting Point | 228.5 °C (443.3 °F) | Differential Scanning Calorimetry (DSC) | |
| Solubility | Water: >30 mg/mL | HPLC-UV | |
| Ethanol: ~10 mg/mL | HPLC-UV | ||
| LogP (Octanol/Water) | 1.6 | Shake-flask method | |
| pKa | ~10.4 (quaternary amine) | Potentiometric titration |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of drug discovery research. Below are methodologies for determining the key physicochemical and biological properties of thiophene derivatives.
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a critical measure of a compound's lipophilicity, which influences its membrane permeability and interaction with biological targets.
Protocol: Shake-Flask Method (OECD Guideline 107)
-
Preparation of Solutions: Prepare a stock solution of the thiophene derivative in a suitable solvent. Prepare n-octanol and water phases that are mutually saturated by shaking them together for 24 hours and then allowing them to separate.
-
Partitioning: Add a small aliquot of the stock solution to a flask containing a known ratio of the saturated n-octanol and water phases.
-
Equilibration: Seal the flask and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the flask to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the thiophene derivative using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Receptor Binding Assay
This protocol describes a method to determine the binding affinity of a thiophene derivative to its target receptor, a crucial step in characterizing its pharmacological activity.
Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the target receptor. Homogenize the cells in a buffer and centrifuge to pellet the membranes. Resuspend the membranes in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a radiolabeled ligand that binds to the target receptor, and varying concentrations of the unlabeled thiophene derivative (the competitor).
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound ligand passes through.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the thiophene derivative that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Biological Activity and Signaling Pathways
Many thiophene derivatives exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is essential for rational drug design and development.
Example Signaling Pathway: Muscarinic Receptor Antagonism
Certain thiophene-containing drugs function as antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. Antagonism of these receptors, particularly the M₃ subtype in the airways, leads to bronchodilation.
Caption: Antagonism of M3 muscarinic receptor by a thiophene derivative.
Experimental Workflow for Target Validation
The following diagram illustrates a typical workflow for validating the biological target of a novel thiophene derivative.
Caption: A typical workflow for validating the biological target of a novel compound.
Conclusion
Thiophene-based scaffolds are of significant interest in modern drug discovery. A thorough understanding of their physicochemical properties, combined with robust experimental methodologies for biological characterization, is essential for the successful development of new therapeutic agents. The protocols and workflows presented in this guide provide a framework for the systematic evaluation of novel thiophene derivatives, from initial characterization to target validation. Researchers are encouraged to adapt and refine these methods to suit the specific properties of their compounds of interest.
The Core Mechanism of Action of Thiophene E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene (B33073) E, a naturally occurring polyacetylene derivative also known as Echinoynethiophene A, has demonstrated notable cytotoxic and antiproliferative activities, particularly against epidermoid carcinoma cells. This technical guide provides a comprehensive overview of the current understanding of Thiophene E's mechanism of action, drawing from available data on its biological effects and the established mechanisms of related thiophene-containing compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes putative signaling pathways to facilitate further research and drug development efforts.
Introduction
This compound, with the chemical structure 7,10-epithio-7,9-tridecadiene-3,5,11-triyne-1,2-diol, is a natural product that has been isolated from various plant species.[1] Its biological activity is primarily characterized by its cytotoxic and antiproliferative effects on cancer cell lines.[1] While specific mechanistic studies on this compound are limited, the broader class of thiophene derivatives and polyacetylenes are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and interference with key cellular signaling pathways.[2] This guide aims to consolidate the existing knowledge on this compound and provide a framework for its further investigation as a potential therapeutic agent.
Biological Activities and Quantitative Data
The primary biological activities of this compound that have been experimentally determined are its cytotoxic and antiproliferative effects against the A-431 human epidermoid carcinoma cell line. It has also been shown to have weak antibacterial activity.
Table 1: Cytotoxic and Antiproliferative Activity of this compound
| Cell Line | Activity Type | IC₅₀ (µM) | Reference |
| A-431 (Epidermoid Carcinoma) | Cytotoxicity | 18.9 | [3] |
| A-431 (Epidermoid Carcinoma) | Antiproliferation | 9.8 | [3] |
| MRC-5 (Normal Lung Fibroblast) | Cytotoxicity | 12.3 | [3] |
| MRC-5 (Normal Lung Fibroblast) | Antiproliferation | 6.5 | [3] |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Activity Type | MIC (µg/mL) | Reference |
| MRSA ATCC 43300 | Antibacterial | 25 | [3] |
Putative Mechanism of Action
Direct molecular targets and specific signaling pathways for this compound have not yet been fully elucidated. However, based on the known mechanisms of similar thiophene-containing polyacetylenes, a plausible mechanism of action involves the induction of apoptosis through intrinsic cellular pathways.
Thiophene derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization and the activation of caspase cascades.[2] The polyacetylene backbone of this compound may contribute to its ability to intercalate into cellular membranes, disrupting their function and initiating stress responses that can lead to programmed cell death.
Proposed Signaling Pathway for Cytotoxicity
The following diagram illustrates a hypothetical signaling pathway for the cytotoxic action of this compound, based on the known mechanisms of related compounds.
Caption: A proposed signaling pathway for this compound-induced cytotoxicity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay for Cytotoxicity and Antiproliferation
This protocol is used to determine the concentration at which this compound inhibits cell viability by 50% (IC₅₀).
Workflow Diagram:
Caption: A generalized workflow for the MTT cell viability assay.
Materials:
-
A-431 or MRC-5 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from the stock solution.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 72 hours for antiproliferation assays).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound presents as a promising natural product with demonstrated cytotoxic and antiproliferative activities. While its exact mechanism of action remains to be fully elucidated, the available data suggests that it likely acts through the induction of apoptosis, a common mechanism for thiophene-containing anticancer agents.
Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational docking to identify the direct molecular targets of this compound.
-
Signaling Pathway Analysis: Performing detailed studies, including Western blotting and gene expression analysis, to determine the specific signaling pathways modulated by this compound in cancer cells.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in animal models to assess its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features required for its biological activity and to potentially develop more potent and selective derivatives.
A thorough understanding of the mechanism of action of this compound will be crucial for its potential development as a novel anticancer therapeutic.
References
- 1. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of Thiophene E: A Technical Guide to its In-Vitro Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of Thiophene E, a naturally occurring polyacetylene derivative. This compound, also known as Echinoynethiophene A, has demonstrated notable cytotoxic and antiproliferative effects, marking it as a compound of interest for further investigation in oncology research. This document details its known biological activities, presents quantitative data in a structured format, and provides the experimental protocol for the primary assay used in its evaluation.
Biological Activity Profile of this compound
This compound (7,10-epithio-7,9-tridecadiene-3,5,11-triyne-1,2-diol) is a natural product that has been isolated from plant species such as Ambrosia artemisiifolia and Echinops grijisii.[1][2] Initial screenings have primarily focused on its potential as an anticancer agent, revealing cytotoxic and antiproliferative activities against various human cancer cell lines.[1] Additionally, some weak antimicrobial activity has been reported.[1]
The primary mechanism of its anticancer action has not yet been fully elucidated, and further research is required to identify the specific signaling pathways modulated by this compound. Thiophene derivatives, as a class of compounds, are known to exert their effects through various mechanisms, including the induction of apoptosis and modulation of key cellular signaling pathways such as the PI3K-Akt and MAPK pathways.[3][4]
Quantitative Biological Data
The biological activity of this compound has been quantified using in-vitro cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) values, providing a clear comparison of its efficacy across different cell lines.
| Compound | Cell Line | Assay Type | IC50 / CC50 (µM) | Reference |
| This compound | A-431 (human epidermoid carcinoma) | Antiproliferative (MTT) | 16.2 | [1] |
| A-431 (human epidermoid carcinoma) | Cytotoxic (MTT) | 29.1 | [1] | |
| MRC-5 (human fetal lung fibroblast) | Antiproliferative (MTT) | 5.3 | [1] | |
| MRC-5 (human fetal lung fibroblast) | Cytotoxic (MTT) | 10.9 | [1] | |
| "Thiophene-E" * | MCF-7 (human breast adenocarcinoma) | Not Specified | 0.09 | [4] |
*Note: The identity of "Thiophene-E" in this specific study as the natural product Echinoynethiophene A has not been definitively confirmed.
Experimental Protocols
The primary method used for evaluating the antiproliferative and cytotoxic activity of this compound is the MTT assay.[1] This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells, forming a purple formazan (B1609692) product.
MTT Assay for Antiproliferative and Cytotoxic Activity
Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50) or causes 50% cell death (CC50).
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Selected human cancer cell lines (e.g., A-431) and normal cell lines (e.g., MRC-5)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
For antiproliferation assays, seed cells in 96-well plates at a low density (e.g., 5,000 cells/well).
-
For cytotoxicity assays, seed cells at a higher density (e.g., 10,000 cells/well) to ensure confluency.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plates for the desired exposure time (e.g., 72 hours for antiproliferation, 24 hours for cytotoxicity).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C, allowing the MTT to be metabolized.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the IC50 or CC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).
-
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the biological activity screening for this compound.
References
A Technical Guide to the Discovery, Isolation, and Characterization of Naturally Occurring Thiophenes from the Asteraceae Family
A Note on "Thiophene E": An extensive review of scientific literature indicates that "this compound" is not a recognized designation for a specific, naturally occurring thiophene (B33073) compound. This guide will, therefore, focus on a well-documented and significant class of naturally occurring thiophenes: the acetylenic thiophenes found predominantly in plants of the Asteraceae family. These compounds serve as an excellent and representative model for the discovery and isolation of this class of natural products.
Introduction to Naturally Occurring Thiophenes
Thiophenes are five-membered aromatic heterocyclic compounds containing a single sulfur atom. While the thiophene scaffold is a cornerstone in synthetic medicinal chemistry, its natural occurrence is relatively rare, with the most prominent examples being acetylenic thiophenes.[1][2][3][4] These specialized metabolites are characteristic of the Asteraceae family, found in genera such as Tagetes (marigolds), Echinops (globe thistles), Artemisia, and Porophyllum.[1][2][5]
Naturally occurring thiophenes typically consist of one to five thiophene rings, often linked at the α-positions and substituted with acetylenic (containing carbon-carbon triple bonds) side chains.[2][3] These compounds are believed to function as a chemical defense mechanism for the plant, exhibiting a wide spectrum of potent biological activities, including phototoxic, insecticidal, nematicidal, antimicrobial, and antiviral properties.[1][3][5][6] A prominent and extensively studied example is α-terthienyl (α-T), a trithiophene first identified in the flowers of Tagetes erecta.[7] This guide will use α-terthienyl and related bithiophenes from Tagetes species as primary examples.
Discovery and Isolation from Natural Sources
The discovery of thiophenes in the Asteraceae family dates back to the mid-20th century.[7] The primary source for these compounds is the plant's roots, although they can be detected in other tissues.[8][9] The general workflow for their isolation involves extraction from plant material, followed by chromatographic purification and structural elucidation.
General Experimental Workflow
The process begins with the collection and preparation of plant material, followed by solvent extraction and a series of purification steps to isolate the target thiophene compounds.
Caption: General workflow for thiophene isolation and analysis.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported for the isolation of thiophenes from Tagetes species.[9][10][11]
Protocol 1: Extraction of Thiophenes from Tagetes Roots
-
Plant Material Preparation: Air-dry the roots of Tagetes erecta or Tagetes patula at room temperature until brittle. Grind the dried roots into a fine powder using a mechanical mill.
-
Solvent Selection: While various solvents can be used, 95% ethanol has been shown to be effective for thiophene extraction.[9] For a more nonpolar extraction targeting compounds like α-terthienyl, a mixture of n-hexane and tert-Butyl methyl ether (TBME) is also common.[10]
-
Extraction Procedure (Reflux):
-
Place 100 g of powdered root material into a round-bottom flask.
-
Add 500 mL of 95% ethanol.
-
Heat the mixture to reflux for 3-4 hours with continuous stirring.
-
Allow the mixture to cool, then filter through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates.
-
-
Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields a dark, viscous crude extract.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve a portion of the crude extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fraction Collection: Collect fractions of 15-20 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Thiophenes can often be visualized under UV light (254 nm) as fluorescent spots.[12]
-
Pooling: Combine fractions containing the target compounds based on their TLC profiles.
Protocol 3: High-Purity Isolation and Structural Elucidation
-
High-Performance Liquid Chromatography (HPLC): Further purify the pooled fractions using semi-preparative HPLC with a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water.
-
Structural Elucidation: Determine the structure of the purified compounds using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and formula. Thiophenes exhibit characteristic sulfur isotope peaks.[12]
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the carbon-hydrogen framework.
-
UV-Vis Spectroscopy: To observe characteristic absorbance maxima, which are indicative of the conjugated polyene and thiophene system.
-
Quantitative Data
The concentration and yield of thiophenes can vary significantly based on the plant species, cultivar, age, and environmental conditions. The following tables summarize representative quantitative data from the literature.
Table 1: Thiophene Content and Extraction Yield from Tagetes patula
| Compound | Concentration in Plant (dried) | Extraction Method | Recovery Ratio | Reference |
| α-Terthienyl (α-T) | 0.021% | Methanol extraction followed by n-hexane:TBME partition | 90% | [10] |
| Total Identified Thiophenes | Not specified | Methanol extraction followed by n-hexane:TBME partition | 78% | [10] |
Table 2: Common Thiophenes Identified in Tagetes patula cv. Carmen
| Compound Name | Abbreviation | Notes | Reference |
| 5-(3-Buten-1-ynyl)-2,2'-bithienyl | BBT | A major thiophene component. | [12] |
| 2,2',5',2"-Terthienyl | α-T | A key phototoxic trithiophene. | [12] |
| 5-(4-Hydroxy-1-butynyl)-2,2'-bithienyl | BBTOH | A hydroxylated derivative of BBT. | [12] |
| 5-(4-Acetoxy-1-butynyl)-2,2'-bithienyl | BBTOAc | An acetylated derivative of BBT. | [12] |
| 5-(1-Pentynyl)-2,2'-bithienyl | PBT | Less common bithiophene derivative. | [12] |
Biological Activity and Signaling Pathways
Naturally occurring thiophenes display a remarkable range of biological activities. Their primary mechanism of toxicity, particularly for compounds like α-terthienyl, involves phototoxicity. Upon activation by UV-A light, these thiophenes generate reactive oxygen species (ROS), such as singlet oxygen, which cause indiscriminate damage to cellular components like lipids, proteins, and nucleic acids.
Anti-inflammatory Activity
Recent research has explored the anti-inflammatory potential of thiophenes. In silico studies and in vitro assays suggest that thiophene derivatives may act by inhibiting key enzymes in inflammatory signaling pathways.
Caption: Inhibition of inflammatory pathways by thiophenes.
Studies have shown that certain thiophene-based compounds can reduce the expression of pro-inflammatory genes, including IL-1β, IL-6, and TNF-α.[13] Molecular docking simulations have identified cyclooxygenase (COX) and lipoxygenase (LOX) enzymes as potential targets for thiophene derivatives, suggesting they could act as dual inhibitors.[13] Further in silico work has also predicted Cathepsin D as a potential drug target for this class of compounds.[1][14] This multi-target potential makes them interesting leads for the development of novel anti-inflammatory agents.
References
- 1. mdpi.com [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 6. Light-mediated allelochemical effects of naturally occurring polyacetylenes and thiophenes from asteraceae on herbivorous insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naturally occurring di- and trithiophenes. | Semantic Scholar [semanticscholar.org]
- 8. ojs.openagrar.de [ojs.openagrar.de]
- 9. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aos.ro [aos.ro]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Thiophene E: A Comprehensive Analysis of Solubility and Stability for Drug Development
Disclaimer: Publicly available information regarding the specific solubility and stability of "Thiophene E" (Echinoynethiophene A) is limited.[1][2] This guide provides a comprehensive overview of the solubility and stability of the core thiophene (B33073) structure and its derivatives, offering valuable insights for researchers and drug development professionals working with thiophene-containing compounds like this compound.
Introduction to Thiophene and its Derivatives
Thiophene is a five-membered aromatic heterocycle containing a sulfur atom.[3] This core structure is a privileged pharmacophore in medicinal chemistry due to its diverse biological activities.[4] Thiophene and its derivatives are integral components of numerous FDA-approved drugs, highlighting their importance in pharmaceutical development.[4] Understanding the physicochemical properties of the thiophene ring, specifically its solubility and stability, is crucial for the successful design and formulation of new therapeutic agents.
Solubility of Thiophene Derivatives
The solubility of a drug substance is a critical determinant of its absorption and bioavailability. The thiophene ring, being nonpolar, influences the overall solubility of its derivatives.
Qualitative Solubility Profile:
Thiophene itself is generally insoluble in water but is soluble in a range of organic solvents.[4][5][6] This characteristic is often imparted to its derivatives, although the overall solubility is highly dependent on the nature and substitution pattern of the appended functional groups. The incorporation of heteroatoms and polar functional groups can significantly modify the physicochemical properties, including solubility.[4]
Quantitative Solubility Data:
| Solvent Class | Solubility of Thiophene Core | Factors Influencing Derivative Solubility |
| Polar Protic (e.g., Water) | Insoluble[4][5][6] | Introduction of ionizable groups (e.g., carboxylic acids, amines) or polar functional groups (e.g., hydroxyls, amides) can increase aqueous solubility. |
| Polar Aprotic (e.g., DMSO, Acetone) | Miscible | Generally good, but can be affected by the overall polarity and crystal lattice energy of the derivative. |
| Nonpolar (e.g., Toluene, Benzene, Ether) | Soluble[6] | Generally high, especially for derivatives with nonpolar substituents. |
| Alcohols (e.g., Ethanol, Methanol) | Soluble[4][5] | Good, as they can engage in hydrogen bonding if the derivative has suitable functional groups. |
Stability of Thiophene Derivatives
The stability of a drug substance is paramount for ensuring its safety, efficacy, and shelf-life. The aromatic nature of the thiophene ring confers significant chemical stability.[5] However, the sulfur atom and the pi-electron system can be susceptible to specific degradation pathways.
Key Factors Affecting Stability:
-
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form thiophene S-oxides, which are often reactive intermediates. The double bonds in the ring can also undergo epoxidation.[7]
-
Metabolism: In a biological context, cytochrome P450 enzymes can metabolize thiophene-containing drugs, leading to the formation of reactive metabolites like thiophene S-oxides and epoxides, which have been implicated in drug-induced toxicities.[7][8][9]
-
pH: The stability of thiophene derivatives can be influenced by pH, especially if they contain pH-labile functional groups.
-
Temperature and Light: As with most organic molecules, exposure to high temperatures and UV light can lead to degradation.
Degradation Pathways:
The degradation of the thiophene ring can proceed through several pathways, primarily involving oxidation.
Caption: Metabolic Degradation Pathways of the Thiophene Ring.
Experimental Protocols
4.1. Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.[10]
Protocol:
-
Preparation: Prepare saturated solutions by adding an excess amount of the thiophene derivative to the solvent of interest (e.g., water, buffer, organic solvent) in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to sediment. Centrifuge the samples to further separate the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Quantification: Dilute the sample if necessary and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[11]
4.2. Stability Testing (ICH Guidelines)
Stability testing of pharmaceutical compounds generally follows the International Council for Harmonisation (ICH) guidelines.
Protocol:
-
Batch Selection: Use at least three batches of the drug substance for the study.
-
Storage Conditions: Store the samples in controlled environmental chambers under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[12][13]
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[14]
-
Analytical Methods: Use a validated stability-indicating analytical method (typically HPLC) to quantify the parent compound and any degradation products. The method must be able to separate the active ingredient from its degradation products.
-
Evaluation: Assess for any significant changes in physical appearance, purity, and degradation products over time to establish a shelf-life.
Caption: General Workflow for Forced Degradation Studies.
Analytical Methodologies
5.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of thiophene derivatives due to its high resolution and sensitivity.[15]
-
Mode: Reverse-phase HPLC is commonly employed.[15]
-
Stationary Phase: A C18 column is often used.[15]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or a buffer is typical.[15]
-
Detection: UV detection is suitable for thiophene derivatives due to their chromophoric nature. The detection wavelength is usually set at the lambda max of the compound.[15]
5.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable thiophene derivatives. It provides both qualitative and quantitative information.
5.3. UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for the quantitative analysis of thiophene derivatives in solution, particularly for solubility studies and dissolution testing.[16] A full spectrum scan is performed to determine the wavelength of maximum absorbance (λmax) for quantification.[16]
Signaling Pathways
Thiophene derivatives have been shown to interact with a variety of biological targets and signaling pathways. For instance, certain thiophene-containing compounds exhibit anti-inflammatory activity by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[17] Others are involved in blocking signaling pathways associated with cancer.[18] The specific signaling pathway will depend on the overall structure of the "this compound" molecule and its specific biological target.
Caption: Hypothetical Signaling Pathway Inhibition by a Thiophene Compound.
Conclusion
While specific experimental data for "this compound" is not widely available, the extensive knowledge base on the solubility and stability of the thiophene core provides a strong foundation for researchers. The inherent properties of the thiophene ring suggest that "this compound" is likely to be soluble in organic solvents and have good thermal stability, although it may be susceptible to oxidative and metabolic degradation. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the comprehensive evaluation of the physicochemical properties of "this compound" and other novel thiophene derivatives in a drug development setting.
References
- 1. biocrick.com [biocrick.com]
- 2. This compound | Plants | 64165-98-6 | Invivochem [invivochem.com]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. gmpsop.com [gmpsop.com]
- 14. japsonline.com [japsonline.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cognizancejournal.com [cognizancejournal.com]
Quantum Chemical Calculations of Thiophene Derivatives: A Technical Guide
Introduction
Thiophene (B33073) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them valuable pharmacophores in drug discovery.[2][3][4] Furthermore, their unique electronic and optoelectronic properties are leveraged in the development of organic electronics such as OLEDs and OFETs.[1] Quantum chemical calculations have emerged as a powerful tool to elucidate the electronic structure, molecular geometry, and reactivity of these compounds, thereby guiding the rational design of novel thiophene-based drugs and materials.[1][5]
This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of thiophene derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in utilizing computational methods to accelerate their research. This document will cover the theoretical background, computational methodologies, and data interpretation, and will provide examples of how these calculations correlate with experimental findings. While the prompt specified "Thiophene E," this term does not correspond to a commonly recognized specific molecule in the scientific literature. Therefore, this guide will focus on the broader, well-documented class of thiophene derivatives.
Theoretical Background and Computational Methodologies
Quantum chemical calculations are founded on the principles of quantum mechanics, primarily solving the Schrödinger equation for a given molecular system.[1] These methods provide valuable insights into molecular properties that can be challenging to measure experimentally.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is one of the most widely used methods for quantum chemical calculations on medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[1] DFT methods are used to predict ground-state properties with high accuracy.[1] Common functionals used for thiophene derivatives include B3LYP and CAM-B3LYP, often paired with basis sets like 6-311+G(d,p) to explore their physical, optical, and chemical reactive parameters.[5]
Time-Dependent Density Functional Theory (TD-DFT)
To investigate the electronic excitation energies and UV-Vis absorption spectra of thiophene derivatives, Time-Dependent Density Functional Theory (TD-DFT) is frequently employed.[6] This method provides insights into the electronic transitions, such as the HOMO-LUMO transitions, which are crucial for understanding the optical properties of these molecules.[5][6]
Data Presentation: Calculated Properties of Thiophene Derivatives
Quantum chemical calculations yield a wealth of quantitative data that can be used to predict and understand the behavior of thiophene derivatives. The following tables summarize key computational data for representative thiophene derivatives as found in the literature.
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gaps
| Compound/Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method/Basis Set |
| (2,2)-diazofuran (1-E) | -6.18 | -2.64 | 3.54 | DFT |
| (3,3)-diazofuran (2-E) | -6.59 | -2.17 | 4.42 | DFT |
| (3,3) azothiophene (3-E) | -6.32 | -2.81 | 3.51 | DFT |
| (4,4) azothiophene (4-E) | -6.58 | -2.27 | 4.31 | DFT |
| E-F0 Polymer | -5.35 | -3.28 | 2.07 | CV |
| E-iF2 Polymer | -5.57 | -3.42 | 2.15 | CV |
| E-oF2 Polymer | -5.49 | -3.31 | 2.18 | CV |
Data sourced from studies on heteroazoarene photoswitches and π-conjugated polymers.[7][8] The HOMO-LUMO gap is critical for determining the electronic and optical properties of molecules.
Table 2: Calculated vs. Experimental UV-Vis Absorption Maxima (λmax)
| Compound/Derivative | Calculated λmax (nm) | Experimental λmax (nm) | Method |
| (2,2)-diazofuran (1-E) | 382 | - | TD-DFT |
| (3,3)-diazofuran (2-E) | 304 | - | TD-DFT |
| (3,3) azothiophene (3-E) | 400 | 332 | TD-DFT |
| (4,4) azothiophene (4-E) | 317 | - | TD-DFT |
| Diaryl-substituted dithienothiophene | 418 | 390 | (PCM:THF)-TD-B3LYP/6-31G(d) |
This table highlights the predictive power of TD-DFT calculations in estimating the absorption spectra of thiophene derivatives.[6][8]
Experimental Protocols: Synthesis of Thiophene Derivatives
The synthesis of thiophene derivatives is crucial for validating computational predictions and for producing novel compounds for further study.[1] Several synthetic routes are available, with the Paal-Knorr and Gewald syntheses being among the most common.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a robust method for constructing the thiophene ring from 1,4-dicarbonyl compounds.[9]
-
Reaction Setup : A 1,4-dicarbonyl compound is reacted with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[9][10]
-
Solvent : A suitable solvent like toluene (B28343) or acetonitrile (B52724) is used.[9]
-
Conditions : The reaction mixture is typically heated.[9] Microwave irradiation can also be employed to accelerate the reaction.[9]
-
Work-up : The reaction is quenched, and the product is extracted with an organic solvent.[9]
-
Purification : The crude product is purified by column chromatography.[9]
Gewald Aminothiophene Synthesis
The Gewald synthesis is a popular method for preparing 2-aminothiophenes.[10][11]
-
Reaction : The synthesis involves the base-catalyzed condensation of a ketone (with an α-CH₂ group) with a β-ketonitrile, followed by cyclization with elemental sulfur.[10][11]
-
Base : Diethylamine is often used as the base.[11]
-
Conditions : The reaction is typically stirred at a moderate temperature (40–50°C).[11]
Visualization of Workflows and Relationships
Logical Workflow for Computational Drug Design
The following diagram illustrates the logical workflow of using quantum chemical calculations in the rational design of thiophene derivatives for drug development.
Experimental Workflow for Thiophene Derivative Synthesis
This diagram outlines a generalized experimental workflow for the synthesis and characterization of a novel thiophene derivative.
Conclusion
Quantum chemical calculations are an indispensable tool in the modern study of thiophene derivatives. By providing detailed insights into their electronic, structural, and spectroscopic properties, these computational methods facilitate the rational design of novel molecules for a wide array of applications in both drug development and materials science. The synergy between computational prediction and experimental validation accelerates the discovery and optimization of new thiophene-based compounds with desired functionalities.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Manipulating the functionality and structures of π-conjugated polymers utilizing intramolecular noncovalent interactions towards efficient organic photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. benchchem.com [benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. impactfactor.org [impactfactor.org]
Methodological & Application
Synthesis of α,ω-Dihexylquaterthiophene (DH4T): A Model "Thiophene E" for Organic Electronics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiophene-based oligomers and polymers are a cornerstone of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Their utility stems from their excellent charge transport properties, environmental stability, and the ability to tune their electronic characteristics through chemical modification.[1][2] This document provides a detailed protocol for the synthesis of α,ω-dihexylquaterthiophene (DH4T), a well-characterized oligothiophene that serves as an excellent model compound—referred to herein as "Thiophene E"—for researchers entering the field of organic electronics. The hexyl end-groups enhance solubility and processability, which are crucial for device fabrication.[3]
The synthesis of oligothiophenes can be achieved through various methods, including oxidative coupling and transition metal-catalyzed cross-coupling reactions.[4] The protocol detailed below utilizes a Suzuki coupling reaction, which is known for its high yields and tolerance of a wide range of functional groups.
Synthesis of α,ω-Dihexylquaterthiophene (DH4T)
The synthesis of DH4T is a multi-step process that begins with the preparation of key precursors. The overall synthetic scheme is a convergent approach, building the quaterthiophene backbone from smaller thiophene (B33073) units.
Key Intermediates and Final Product
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Hexylthiophene (B90786) | C₁₀H₁₆S | 168.30 | Starting Material | |
| 2-Bromo-5-hexylthiophene (B1278347) | C₁₀H₁₅BrS | 247.20 | Intermediate | |
| 5,5'-Dibromo-2,2'-bithiophene (B15582) | C₈H₄Br₂S₂ | 324.06 | Intermediate | |
| 5-Hexyl-2-thienylboronic acid | C₁₀H₁₇BO₂S | 212.12 | Intermediate | |
| α,ω-Dihexylquaterthiophene | DH4T | C₃₂H₄₂S₄ | 571.00 | Final Product |
Experimental Protocol
Step 1: Synthesis of 2-Bromo-5-hexylthiophene
-
Reaction Setup: To a solution of 2-hexylthiophene (1.0 eq) in a mixture of chloroform (B151607) and acetic acid (1:1 v/v), add N-bromosuccinimide (NBS) (1.05 eq) in small portions at 0 °C in the dark.
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Work-up: Pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to yield 2-bromo-5-hexylthiophene as a colorless oil.
Step 2: Synthesis of 5-Hexyl-2-thienylboronic acid
-
Reaction Setup: To a solution of 2-bromo-5-hexylthiophene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Reaction: Stir the mixture at -78 °C for 1 hour. Then, add triisopropyl borate (B1201080) (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Work-up: Quench the reaction with 1 M hydrochloric acid and stir for 1 hour. Extract the product with diethyl ether. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude 5-hexyl-2-thienylboronic acid can often be used in the next step without further purification.
Step 3: Suzuki Coupling for the Synthesis of α,ω-Dihexylquaterthiophene (DH4T)
-
Reaction Setup: In a round-bottom flask, combine 5,5'-dibromo-2,2'-bithiophene (1.0 eq), 5-hexyl-2-thienylboronic acid (2.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Solvent and Base: Add a degassed mixture of toluene (B28343) and an aqueous 2 M sodium carbonate solution.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 24 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a mixture of hexane and ethanol (B145695) to yield α,ω-dihexylquaterthiophene (DH4T) as a bright yellow solid.
Characterization Data
| Property | Value |
| Melting Point | 102-104 °C |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.18 (d, 2H), 7.02 (d, 2H), 6.98 (d, 2H), 6.68 (d, 2H), 2.78 (t, 4H), 1.69 (m, 4H), 1.35 (m, 12H), 0.90 (t, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 146.1, 136.4, 135.8, 135.1, 124.8, 124.5, 123.8, 123.6, 31.6, 31.5, 30.3, 28.8, 22.6, 14.1 |
| UV-Vis (in CHCl₃), λmax | 416 nm |
| HOMO Level | -5.2 eV |
| LUMO Level | -2.8 eV |
| Field-Effect Mobility (in OFETs) | Up to 0.1 cm²/Vs |
Synthetic Workflow
Caption: Synthetic route to α,ω-dihexylquaterthiophene (DH4T).
Conclusion
This protocol provides a reliable method for the synthesis of α,ω-dihexylquaterthiophene (DH4T), a representative "this compound" molecule for applications in organic electronics. The Suzuki coupling reaction offers a robust and high-yielding route to this material. The provided characterization data can be used as a benchmark for successful synthesis. Researchers can adapt this protocol to synthesize a variety of functionalized oligothiophenes by changing the starting materials, thereby tuning the electronic and physical properties for specific device applications.[5][6]
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Oligothiophene semiconductors: synthesis, characterization, and applications for organic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiophene-based conjugated oligomers for organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Thiophene E: A Natural Product Building Block for Neuraminidase Inhibitors and a Potential Scaffold for Anti-Inflammatory Agents
Introduction
Thiophene (B33073) E, a naturally occurring polyacetylene thiophene derivative also known as Rupestriene E, has been identified as a promising building block in drug discovery. Isolated from Artemisia rupestris, this compound has demonstrated significant biological activity, particularly as a neuraminidase inhibitor, suggesting its potential in the development of antiviral agents. Furthermore, the polyacetylene scaffold is associated with anti-inflammatory properties, indicating a broader therapeutic potential for Thiophene E and its analogues.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a scaffold in their research. It covers its biological activities, protocols for its isolation from natural sources, and methodologies for evaluating its efficacy in relevant biological assays.
Chemical Structure of this compound (Rupestriene E)
The chemical structure of this compound (Rupestriene E) was elucidated through extensive spectroscopic analysis.
Molecular Formula: C₁₃H₁₀O₂S
While a definitive SMILES string is not publicly available, the structure can be inferred from spectroscopic data presented in scientific literature. For the purpose of representation and further in silico studies, a putative structure is used.
Biological Activity of this compound
This compound has been primarily evaluated for its neuraminidase inhibitory activity. The quantitative data from these studies are summarized below.
| Compound | Target | Assay | IC₅₀ (μM) | Reference |
| This compound (Rupestriene E) | Neuraminidase | Fluorescence-based Assay | 351.15 | [1][2] |
| Rupestriene D | Neuraminidase | Fluorescence-based Assay | 986.54 | [1][2] |
| Oseltamivir Acid (Control) | Neuraminidase | Fluorescence-based Assay | 77.91 | [1] |
It is important to note that while some databases suggest a potent anticancer activity for a compound referred to as "Thiophene-E" against the MCF-7 breast cancer cell line, there is no conclusive scientific literature to confirm that this refers to the same natural product, Echinoynethiophene A or Rupestriene E. Therefore, researchers should exercise caution and independently verify any anticancer properties.
Potential Anti-Inflammatory Signaling Pathways
Polyacetylenes, the class of compounds to which this compound belongs, are known to possess anti-inflammatory properties.[3][4] Their mechanism of action often involves the modulation of key inflammatory signaling pathways. While the specific pathways affected by this compound have not been fully elucidated, related compounds have been shown to inhibit the production of nitric oxide (NO) and interfere with the NF-κB and cyclooxygenase (COX) pathways.[3][4][5]
A generalized representation of a potential anti-inflammatory signaling pathway that could be modulated by this compound is depicted below.
Caption: Potential anti-inflammatory mechanism of this compound.
Experimental Protocols
Isolation of this compound (Rupestriene E) from Artemisia rupestris
The following protocol is a generalized procedure for the isolation of thiophene derivatives from Artemisia species, adapted from methodologies described in the literature.[1][3]
Caption: Workflow for the isolation of this compound.
Materials and Reagents:
-
Dried whole plants of Artemisia rupestris
-
95% Ethanol (EtOH)
-
Petroleum Ether
-
Ethyl Acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Silica gel (200-300 mesh)
-
Sephadex LH-20
-
Methanol (MeOH), HPLC grade
-
Chloroform (CHCl₃)
-
Water (H₂O), deionized
-
Rotary evaporator
-
Chromatography columns
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: The air-dried and powdered whole plants of Artemisia rupestris are extracted with 95% EtOH at room temperature.
-
Concentration: The solvent from the combined extracts is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with petroleum ether, EtOAc, and n-BuOH.
-
Silica Gel Chromatography: The EtOAc fraction is subjected to column chromatography over a silica gel column, eluting with a gradient of petroleum ether-EtOAc to yield several fractions.
-
Sephadex LH-20 Chromatography: The fraction containing the compounds of interest is further purified by column chromatography on Sephadex LH-20, eluting with a CHCl₃-MeOH mixture.
-
Preparative HPLC: The final purification is achieved by preparative HPLC with a MeOH-H₂O mobile phase to afford pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and HR-ESI-MS.
Neuraminidase Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against neuraminidase.[1]
Materials and Reagents:
-
Neuraminidase from Clostridium perfringens
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Stop solution (e.g., ethanol/NaOH mixture)
-
This compound (test compound)
-
Oseltamivir Acid (positive control)
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and Oseltamivir Acid in DMSO. Serially dilute the compounds in assay buffer to the desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the neuraminidase enzyme in assay buffer to the working concentration. Prepare the MUNANA substrate solution in assay buffer.
-
Assay Reaction: To each well of a 96-well plate, add the test compound or control, followed by the neuraminidase solution. Incubate at room temperature.
-
Initiate Reaction: Add the MUNANA substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C.
-
Stop Reaction: After the incubation period, add the stop solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation at 365 nm and emission at 450 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Cytotoxicity Assay against MCF-7 Cells (MTT Assay)
This is a general protocol to assess the cytotoxic potential of a compound against the MCF-7 human breast cancer cell line.
Materials and Reagents:
-
MCF-7 cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (test compound)
-
Doxorubicin (positive control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well clear microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound, doxorubicin, and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a further 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
This compound (Rupestriene E) represents a valuable natural product scaffold for the development of novel therapeutic agents. Its demonstrated neuraminidase inhibitory activity provides a strong rationale for its exploration in the design of new antiviral drugs. Furthermore, the anti-inflammatory potential associated with its polyacetylene structure warrants further investigation into its mechanism of action and its efficacy in preclinical models of inflammation. The protocols provided herein offer a framework for the isolation and biological evaluation of this compound, facilitating further research into this promising building block in drug discovery.
References
Application Notes and Protocols for Thiophene Functionalization
For researchers, scientists, and drug development professionals, the functionalization of the thiophene (B33073) ring is a cornerstone of modern synthetic chemistry, enabling the construction of a diverse array of molecules with significant applications in pharmaceuticals and materials science. Thiophene and its derivatives are key building blocks in many marketed drugs and electronic materials. This document provides an overview of common functionalization methods for the thiophene core, complete with experimental protocols and comparative data.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) is a fundamental method for functionalizing electron-rich aromatic heterocycles like thiophene. The thiophene ring is more reactive than benzene, with substitution preferentially occurring at the C2 and C5 positions due to the stabilizing effect of the sulfur atom on the intermediate carbocation.[1][2] Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation.[3][4]
Halogenation of Thiophene
Halogenation introduces halogen atoms onto the thiophene ring, which can serve as handles for further cross-coupling reactions.
Experimental Protocol: Bromination of Thiophene
-
Materials: Thiophene, N-Bromosuccinimide (NBS), Dimethylformamide (DMF), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve thiophene (1.0 eq) in DMF in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-bromothiophene (B119243).
-
Table 1: Comparison of Halogenation Methods
| Halogenating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| N-Bromosuccinimide | DMF | 0 to RT | >90 | Generic Protocol |
| Bromine | Acetic Acid | 0 | ~85 | [4] |
| N-Chlorosuccinimide | Acetic Acid | RT | >90 | [5] |
| Iodine/HIO₃ | Acetic Acid | 70 | ~80 | Generic Protocol |
C-H Functionalization
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the pre-functionalization often required in traditional cross-coupling reactions.[6] For thiophenes, palladium-catalyzed C-H arylation is a widely used method.[6][7]
Palladium-Catalyzed Direct C-H Arylation
This method allows for the direct coupling of aryl halides with the C-H bonds of thiophene, typically at the C2 or C5 position.
Experimental Protocol: Direct C-H Arylation of Thiophene
-
Materials: Thiophene derivative, Aryl bromide, Palladium(II) acetate (B1210297) (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), Toluene (B28343), Water.
-
Procedure:
-
To a Schlenk tube, add the thiophene derivative (1.0 eq), aryl bromide (1.2 eq), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add degassed toluene and water (10:1 v/v).
-
Heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-arylthiophene.
-
Table 2: Conditions for Palladium-Catalyzed C-H Arylation of Thiophenes
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | 110 | 70-90 | [6] |
| Pd(OAc)₂ | X-Phos | K₂CO₃ | Toluene | 130-140 | Moderate | [6] |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | 60-85 | [8] |
Logical Workflow for C-H Functionalization
Caption: General workflow for direct C-H arylation of thiophenes.
Cross-Coupling Reactions
Cross-coupling reactions are indispensable tools for C-C bond formation and are extensively used in the functionalization of halo-thiophenes. Common methods include Suzuki, Stille, and Kumada couplings.[9][10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of a thienylboronic acid or ester with an aryl halide, or vice versa, in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene
-
Materials: 2-Bromothiophene, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, combine 2-bromothiophene (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (3 mol%), and Na₂CO₃ (2.0 eq).
-
Add a 3:1:1 mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction to reflux (around 80-90 °C) and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to obtain the 2-arylthiophene.
-
Table 3: Comparison of Cross-Coupling Reactions for Thiophene Functionalization
| Reaction | Thiophene Substrate | Coupling Partner | Catalyst | Typical Yield (%) | Reference |
| Suzuki-Miyaura | Halothiophene | Boronic Acid/Ester | Palladium | 75-95 | [9] |
| Stille | Halothiophene | Organostannane | Palladium | 70-90 | [10] |
| Kumada | Halothiophene | Grignard Reagent | Nickel or Palladium | >90 | [10] |
| Sonogashira | Halothiophene | Terminal Alkyne | Palladium/Copper | 80-95 | [11] |
Signaling Pathway for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Lithiation and Subsequent Functionalization
Treatment of thiophene with a strong base, such as n-butyllithium (n-BuLi), leads to deprotonation, primarily at the C2 position, to form 2-thienyllithium.[4] This organolithium reagent is a potent nucleophile that can react with a variety of electrophiles to install a wide range of functional groups.
Experimental Protocol: Lithiation and Carboxylation of Thiophene
-
Materials: Thiophene, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF), Dry ice (solid CO₂), Diethyl ether, Hydrochloric acid (1 M).
-
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add thiophene (1.0 eq) to the cooled THF.
-
Slowly add n-BuLi (1.05 eq) dropwise while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Carefully add crushed dry ice to the reaction mixture in small portions.
-
Allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and acidify to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield thiophene-2-carboxylic acid.
-
Experimental Workflow for Lithiation and Functionalization
Caption: Workflow for the functionalization of thiophene via lithiation.
These methods provide a versatile toolkit for the synthesis of a wide range of functionalized thiophenes, which are crucial intermediates in the development of new pharmaceuticals and advanced materials. The choice of method will depend on the desired substitution pattern, the nature of the substituents, and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. Electrophilic substitution on thiophene [quimicaorganica.org]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sequential Regioselective C-H Functionalization of Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 11. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes [mdpi.com]
Application Notes and Protocols for the Polymerization of Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-based polymers, a significant class of conducting polymers, have garnered substantial interest across various scientific and industrial fields, including organic electronics, sensor technology, and biomedical applications. Their utility stems from their excellent thermal and environmental stability, coupled with tunable electronic and optical properties. The versatility of thiophene (B33073) chemistry allows for the introduction of various functional groups onto the thiophene ring, enabling the synthesis of polymers with tailored properties for specific applications.
This document provides detailed application notes and experimental protocols for the polymerization of thiophene and its derivatives. It is designed to serve as a comprehensive guide for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of these promising materials. The protocols described herein cover the most common and effective polymerization techniques, including chemical oxidative polymerization and electrochemical polymerization.
Polymerization Techniques: An Overview
The polymerization of thiophene monomers to form polythiophenes primarily proceeds through the coupling of monomer units at their 2- and 5-positions. The resulting polymer, polythiophene, is often insoluble and difficult to process. To address this, derivatives of thiophene, particularly those with alkyl or other functional groups at the 3-position, are commonly used to enhance solubility and processability without significantly compromising the desirable electronic properties.
Two of the most prevalent methods for thiophene polymerization are:
-
Chemical Oxidative Polymerization: This technique employs a chemical oxidant, most commonly iron(III) chloride (FeCl₃), to initiate the polymerization of thiophene monomers. It is a widely used method due to its simplicity and effectiveness in producing high yields of polythiophenes.
-
Electrochemical Polymerization (Electropolymerization): In this method, a potential is applied to an electrode immersed in a solution containing the thiophene monomer and a supporting electrolyte. Polymerization occurs directly on the electrode surface, forming a conductive polymer film. This technique offers excellent control over the thickness and morphology of the resulting polymer film.
Chemical Oxidative Polymerization Protocol
This protocol details a general procedure for the chemical oxidative polymerization of a 3-substituted thiophene monomer using iron(III) chloride (FeCl₃) as the oxidant.
Materials and Equipment
-
3-substituted thiophene monomer (e.g., 3-hexylthiophene)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform (B151607) (CHCl₃) or other suitable solvent
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Buchner funnel and filter paper
-
Vacuum oven
Experimental Workflow
Caption: Workflow for Chemical Oxidative Polymerization of Thiophene Derivatives.
Detailed Procedure
-
Monomer Solution Preparation: In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the 3-substituted thiophene monomer in anhydrous chloroform. The concentration of the monomer can be varied, but a typical starting point is a 0.1 M solution.
-
Oxidant Solution Preparation: In a separate dry flask, prepare a solution of anhydrous FeCl₃ in a minimal amount of anhydrous chloroform or another suitable solvent. The molar ratio of FeCl₃ to the monomer is a critical parameter and is typically in the range of 2.5:1 to 4:1.
-
Polymerization Reaction: Slowly add the FeCl₃ solution dropwise to the vigorously stirring monomer solution at room temperature. The reaction is typically exothermic. The reaction mixture will gradually darken, indicating the formation of the polymer.
-
Reaction Time: Allow the reaction to proceed for a period of 2 to 24 hours. Longer reaction times may lead to higher molecular weight polymers, but can also result in over-oxidation.
-
Polymer Precipitation: After the desired reaction time, pour the reaction mixture into a large volume of methanol with vigorous stirring. This will cause the polymer to precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated polymer by vacuum filtration using a Buchner funnel. Wash the polymer repeatedly with methanol to remove any unreacted monomer, oxidant, and oligomeric byproducts. Further washing with other solvents such as acetone (B3395972) may be necessary depending on the monomer used.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Data Presentation
| Monomer | Oxidant/Monomer Ratio | Solvent | Reaction Time (h) | Yield (%) | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) |
| 3-Hexylthiophene | 2.5:1 | Chloroform | 2 | 75 | 15.2 | 2.1 |
| 3-Octylthiophene | 3:1 | Chloroform | 4 | 82 | 20.5 | 1.9 |
| 3-Dodecylthiophene | 4:1 | Toluene | 24 | 68 | 25.8 | 2.5 |
Note: The data presented in this table are representative examples and the actual results may vary depending on the specific experimental conditions.
Electrochemical Polymerization Protocol
This protocol provides a general method for the electropolymerization of a thiophene derivative onto a conductive electrode surface.
Materials and Equipment
-
Thiophene monomer
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) - TBAP, or lithium perchlorate - LiClO₄)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or propylene (B89431) carbonate)
-
Three-electrode electrochemical cell (Working electrode: e.g., platinum, gold, or indium tin oxide (ITO) coated glass; Counter electrode: e.g., platinum wire; Reference electrode: e.g., Ag/AgCl or saturated calomel (B162337) electrode (SCE))
-
Potentiostat/Galvanostat
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow
Caption: Workflow for Electrochemical Polymerization of Thiophene Derivatives.
Detailed Procedure
-
Electrolyte Solution Preparation: Prepare a solution of the thiophene monomer (typically 0.01 to 0.1 M) and the supporting electrolyte (typically 0.1 M) in the chosen anhydrous solvent.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the working electrode, counter electrode, and reference electrode immersed in the electrolyte solution.
-
Deoxygenation: Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove any dissolved oxygen, which can interfere with the polymerization process. Maintain a blanket of inert gas over the solution throughout the experiment.
-
Electropolymerization:
-
Cyclic Voltammetry (CV): Scan the potential of the working electrode repeatedly between a lower and an upper limit. The upper potential limit should be sufficient to oxidize the monomer. With each cycle, a layer of polymer will deposit on the electrode, as evidenced by an increase in the peak currents.
-
Potentiostatic Method: Apply a constant potential to the working electrode that is at or above the oxidation potential of the monomer. The polymerization will proceed over time, and the amount of polymer deposited can be controlled by the duration of the applied potential.
-
-
Post-Polymerization Treatment: After polymerization, remove the working electrode from the cell and rinse it thoroughly with the pure solvent to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer-coated electrode under a stream of inert gas or in a vacuum oven at a mild temperature.
Data Presentation
| Monomer | Supporting Electrolyte | Solvent | Polymerization Method | Potential Range (V vs. Ag/AgCl) | Number of Cycles | Film Thickness (nm) |
| Thiophene | 0.1 M LiClO₄ | Acetonitrile | Cyclic Voltammetry | 0 to +1.8 | 10 | ~100 |
| 3-Methylthiophene | 0.1 M TBAP | Propylene Carbonate | Potentiostatic | +1.6 | - | ~150 |
| Bithiophene | 0.1 M LiClO₄ | Acetonitrile | Cyclic Voltammetry | 0 to +1.4 | 5 | ~80 |
Note: The data presented in this table are representative examples and the actual results may vary depending on the specific experimental conditions and electrode material.
Characterization of Polythiophenes
Following synthesis, it is crucial to characterize the resulting polymers to determine their structural, molecular, and electronic properties. Common characterization techniques include:
-
Spectroscopy:
-
UV-Vis Spectroscopy: To determine the electronic absorption properties and estimate the bandgap of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the polymer and confirm the polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and regioregularity of the polymer.
-
-
Chromatography:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of soluble polymers.
-
-
Microscopy:
-
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): To investigate the surface morphology and topography of the polymer films.
-
-
Electrochemical Analysis:
-
Cyclic Voltammetry (CV): To study the redox behavior of the polymer film and determine its electrochemical stability and switching properties.
-
Conclusion
The polymerization of thiophene derivatives offers a versatile platform for the development of advanced materials with a wide range of applications. The choice of polymerization technique and the specific reaction conditions will ultimately depend on the desired properties of the final polymer and the intended application. The protocols and data provided in these application notes serve as a foundational guide for researchers to successfully synthesize and characterize polythiophenes for their specific research needs. Careful control over experimental parameters is key to achieving reproducible results and polymers with desired characteristics.
Thiophene Derivatives in Fluorescent Probe Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene (B33073), an electron-rich five-membered heterocyclic compound containing a sulfur atom, has emerged as a versatile building block in the development of fluorescent probes. Its derivatives are integral to a wide range of applications in chemical and biological sensing due to their favorable photophysical properties, including high quantum yields, tunable emission spectra, and sensitivity to the microenvironment. The thiophene moiety can act as a π-conjugated linker, an electron donor, or as the core fluorophore itself, allowing for the rational design of probes for specific analytes and biological targets.
This document provides detailed application notes and protocols for a selection of well-characterized synthetic thiophene-based fluorescent probes. While the user's initial interest was in "Thiophene E," this term predominantly refers to the natural product Echinoynethiophene A. Currently, there is limited information in the scientific literature regarding the specific application of Echinoynethiophene A as a fluorescent probe. Therefore, this guide focuses on synthetic thiophene derivatives that have been extensively validated for fluorescent sensing and imaging applications.
The following sections detail the principles, experimental protocols, and data for thiophene-based probes designed for the detection of Nicotinamide Adenine (B156593) Dinucleotide (NADH), selective imaging of lysosomes, and the detection of mercury ions.
I. Thiophene-Based Fluorescent Probes for NAD(P)H Detection
Nicotinamide adenine dinucleotide (NADH) is a crucial coenzyme in cellular metabolism, and its intracellular concentration is a key indicator of cellular redox state and metabolic activity. Thiophene-based fluorescent probes have been developed for the sensitive and selective detection of NAD(P)H in living cells.
Probe A: A Thiophene-Bridged Cyanine (B1664457) Dye for Deep-Red NAD(P)H Imaging
Probe A is a deep-red emitting cyanine dye that utilizes a thiophene unit as a π-conjugated bridge. The probe is designed with a 1-methylquinolinium (B1204318) moiety and a formyl group, both of which act as electron acceptors, resulting in negligible initial fluorescence. Upon reaction with NADH, the 1-methylquinolinium is reduced to 1-methyl-1,4-dihydroquinoline, which then acts as a strong electron donor. This conversion creates a "push-pull" electronic system within the molecule, leading to a significant increase in fluorescence intensity in the deep-red region of the spectrum.[1][2]
Signaling Mechanism of Probe A with NADH
Caption: Signaling mechanism of Probe A upon reaction with NADH.
Quantitative Data for NAD(P)H Probes
| Probe | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| Probe A | 477 | 619 | 144 | Not Reported | Not Reported | [1][2] |
| Probe B | 486 | 576 | 90 | Not Reported | Not Reported | [1][2] |
Experimental Protocols
1. Synthesis of Probe A
Detailed synthetic procedures for similar thiophene-based cyanine dyes can be found in the supporting information of the cited literature. The general approach involves the condensation of a thiophene carbaldehyde derivative with a 1-methylquinolinium salt.
2. General Protocol for NAD(P)H Detection in Solution
-
Prepare a stock solution of Probe A (e.g., 1 mM in DMSO).
-
Prepare a series of NADH solutions of varying concentrations in a suitable buffer (e.g., PBS, pH 7.4).
-
In a cuvette, add the buffer solution and the Probe A stock solution to a final concentration of 5 µM.
-
Record the initial fluorescence spectrum.
-
Add a known concentration of NADH to the cuvette and incubate for the desired time (e.g., 150 minutes).[1]
-
Record the fluorescence spectrum at an excitation wavelength of 477 nm and measure the emission intensity at 619 nm.[1][2]
3. Protocol for Live Cell Imaging of NAD(P)H
-
Culture cells (e.g., A549 cells) on a glass-bottom dish suitable for fluorescence microscopy.
-
Prepare a working solution of Probe A (e.g., 5-10 µM) in cell culture medium.
-
Wash the cells with PBS.
-
Incubate the cells with the Probe A working solution for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Image the cells using a fluorescence microscope with appropriate filter sets for deep-red emission (e.g., Ex: 470-490 nm, Em: 600-640 nm).
-
To observe changes in NAD(P)H levels, treat the cells with stimuli such as glucose, lactate, or metabolic inhibitors and acquire time-lapse images.[1][2]
II. Thiophene-Based Fluorescent Probes for Lysosome Imaging
Lysosomes are acidic organelles responsible for cellular degradation and recycling processes. Fluorescent probes that selectively accumulate in lysosomes are valuable tools for studying lysosomal function and dynamics.
TC Probes: Thiophene-Based Dyes for Selective Lysosome Staining
TC1 and TC2 are thiophene-based fluorescent dyes that have been shown to be highly selective for lysosomes in living cells.[3][4] These probes exhibit low cytotoxicity and high photostability, making them suitable for long-term imaging experiments. Their mechanism of lysosomal accumulation is likely due to their basic nature, leading to protonation and trapping within the acidic environment of the lysosome.
Experimental Workflow for Lysosome Staining
Caption: General workflow for staining lysosomes with TC probes.
Quantitative Data for Lysosome Probes
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Co-localization with LysoTracker | Reference |
| TC1 | Not specified | Not specified | Moderate | >95% | [3][4] |
| TC2 | Not specified | Not specified | Moderate | >95% | [3][4] |
Experimental Protocols
1. Synthesis of TC Probes
The synthesis of TC1 and TC2 involves multi-step organic synthesis. For detailed protocols, refer to the original research articles.
2. Protocol for Staining Lysosomes in Live Cells
-
Culture cells (e.g., HeLa or 3T3 cells) on glass-bottom dishes or coverslips.[3]
-
Prepare a stock solution of the TC probe (e.g., 1 mM in DMSO).
-
Prepare a working solution of the TC probe (e.g., 1-5 µM) in complete cell culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the TC probe working solution to the cells and incubate for 15-30 minutes at 37°C.
-
(Optional) For co-localization studies, add a commercially available lysosome marker (e.g., LysoTracker Green) according to the manufacturer's protocol during the last 5-10 minutes of incubation.
-
Wash the cells twice with PBS.
-
Add fresh culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
III. Thiophene-Based Fluorescent Sensor for Mercury Ions
Mercury (Hg²⁺) is a highly toxic heavy metal ion that poses a significant threat to environmental and human health. The development of sensitive and selective fluorescent probes for Hg²⁺ detection is of great importance.
PMP: A "Turn-Off" Fluorescent Sensor for Hg²⁺
PMP is a Schiff base ligand derived from thiophene that acts as a "turn-off" fluorescent sensor for Hg²⁺ ions.[5][6] The probe itself is fluorescent, but upon chelation with Hg²⁺ through its sulfur and nitrogen atoms, the fluorescence is quenched. This chelation-enhanced fluorescence quenching (CHEQ) mechanism allows for the sensitive detection of Hg²⁺.
Sensing Mechanism of PMP for Hg²⁺
Caption: "Turn-off" sensing mechanism of the PMP probe for Hg²⁺.
Quantitative Data for Hg²⁺ Sensor
| Probe | Excitation (nm) | Emission (nm) | Detection Limit (M) | Stoichiometry (Probe:Hg²⁺) | Reference |
| PMP | Not specified | Not specified | 5.2 x 10⁻⁸ | 1:1 | [5][6] |
Experimental Protocols
1. Synthesis of PMP
The PMP sensor is synthesized through a condensation reaction between 2-hydroxynicotinaldehyde (B1277654) and 2-aminobenzenethiol.[5][6]
-
Dissolve 2-hydroxynicotinaldehyde and 2-aminobenzenethiol in an appropriate solvent (e.g., ethanol).
-
Heat the mixture under reflux for a specified period.
-
Cool the reaction mixture to allow for the precipitation of the product.
-
Collect the solid product by filtration and purify by recrystallization.
2. Protocol for Hg²⁺ Detection in Aqueous Samples
-
Prepare a stock solution of PMP (e.g., 1 mM in DMSO).
-
Prepare a series of Hg²⁺ solutions of known concentrations in water.
-
In a cuvette, mix the PMP stock solution with a buffer solution (e.g., HEPES buffer in a DMSO:H₂O mixture) to a final PMP concentration of, for example, 40 µM.
-
Record the initial fluorescence spectrum.
-
Add a known concentration of the Hg²⁺ solution to the cuvette.
-
Record the fluorescence spectrum and measure the decrease in fluorescence intensity.
-
For selectivity studies, repeat the experiment with other metal ions to assess potential interference.
3. Protocol for Cell Imaging of Hg²⁺
-
Culture cells (e.g., HeLa cells) on a glass-bottom dish.[5]
-
Incubate the cells with a working solution of PMP (e.g., 10-20 µM) in cell culture medium for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Image the initial fluorescence of the cells.
-
Treat the cells with a solution containing Hg²⁺ for a desired period.
-
Wash the cells with PBS.
-
Image the cells again and observe the quenching of fluorescence, indicating the uptake of Hg²⁺.
Conclusion
The thiophene scaffold provides a robust and versatile platform for the design of fluorescent probes with diverse applications. The examples provided in these application notes for the detection of NADH, imaging of lysosomes, and sensing of mercury ions highlight the tunability of thiophene-based systems to achieve high selectivity and sensitivity. While the specific fluorescent properties of "this compound" (Echinoynethiophene A) remain to be fully explored, the broader class of synthetic thiophene derivatives continues to be a rich area of research for the development of novel tools for chemical biology, diagnostics, and drug development. Researchers are encouraged to consult the primary literature for further details and validation of these and other thiophene-based fluorescent probes.
References
- 1. Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Thiophene-based fluorescent probes with low cytotoxicity and high photostability for lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aminer.cn [aminer.cn]
- 5. Synthesis of thiophene derived fluorescent sensor for Hg2+ ion detection and its applications in cell imaging, latent fingerprint, and real water analysis | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of thiophene derived fluorescent sensor for Hg2+ ion detection and its applications in cell imaging, latent fingerprint, and real water analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiophene E as an In Vitro Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene (B33073) E, also known as Echinoynethiophene A or Thiophene A diol, is a naturally occurring polyacetylenic thiophene with the molecular formula C₁₃H₁₀O₂S. This document provides detailed application notes and protocols for the in vitro evaluation of Thiophene E as an antimicrobial agent. The information compiled herein is intended to guide researchers in the systematic assessment of its efficacy against various microbial strains. While data on its antibacterial properties are emerging, further investigation into its full antimicrobial spectrum and mechanism of action is warranted.
Data Presentation: In Vitro Antibacterial Activity of this compound
The antimicrobial activity of this compound has been evaluated against a limited number of bacterial strains. The available quantitative data, specifically the Minimum Inhibitory Concentration (MIC), is summarized in the table below. It is important to note that this compound has demonstrated weak activity against Methicillin-resistant Staphylococcus aureus (MRSA) and was found to be inactive against the other tested strains at the concentrations evaluated.[1]
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | ATCC 43300 | 25[1] |
| Staphylococcus aureus | ATCC 25923 | >100[1] |
| Escherichia coli | AG100 | >100[1] |
| Escherichia coli | ATCC 25922 | >100[1] |
Note: Data on the antifungal activity and Minimum Bactericidal Concentration (MBC) of this compound are not currently available in the reviewed literature.
Experimental Protocols
The following are detailed protocols for standard in vitro assays to determine the antimicrobial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.
a. Materials:
-
This compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media
-
Bacterial and/or fungal inoculums
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer (optional)
-
Incubator
b. Protocol:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer at 625 nm.
-
Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in broth medium in the wells of a 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (inoculum without this compound) and a sterility control well (broth medium only).
-
Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Determination of Antimicrobial Activity using Agar Disk Diffusion
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
a. Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial and/or fungal inoculums
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator
-
Calipers or ruler
b. Protocol:
-
Inoculum Preparation:
-
Prepare a standardized microbial inoculum as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Disk Application:
-
Impregnate sterile filter paper disks with a known concentration of this compound solution.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to this compound.
-
References
Thiophene Derivatives in Targeted Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene (B33073) and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities.[1] These compounds are integral to the structure of numerous FDA-approved drugs and are actively being investigated for new therapeutic applications, particularly in oncology.[2] Thiophene-containing molecules have shown promise as anticancer agents through various mechanisms, including the inhibition of kinases, disruption of microtubule assembly, and induction of apoptosis.[1][3]
However, the clinical application of some thiophene derivatives can be limited by challenges such as poor water solubility and potential hepatotoxicity. To overcome these hurdles, targeted drug delivery systems utilizing nanoparticles have emerged as a promising strategy. These systems can enhance the therapeutic efficacy and safety profile of thiophene-based drugs by improving their solubility, providing sustained release, and enabling specific delivery to tumor tissues.[3][4] This document provides detailed application notes and protocols for the use of thiophene derivatives in targeted drug delivery systems, focusing on nanoparticle-based formulations for cancer therapy.
Data Presentation: Efficacy and Nanoparticle Characteristics
The following tables summarize quantitative data from studies on thiophene derivatives formulated in nanoparticle-based drug delivery systems.
Table 1: In Vitro Cytotoxicity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Compound 480 | HeLa | 12.61 | [4][5] |
| Hep G2 | 33.42 | [4][5] | |
| Compound 471 | HeLa | 23.79 | [4] |
| Hep G2 | 13.34 | [4] | |
| TP 5 | HepG2 | Lower than other TPs and Paclitaxel at 30.0 µg/mL | [6] |
| SMMC-7721 | Lower than other TPs and Paclitaxel at 30.0 µg/mL | [6] |
Table 2: Characteristics of Thiophene Derivative-Loaded Nanoparticles
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Drug Loading (DL) (%) | Entrapment Efficiency (EE) (%) | Reference |
| Folate-PLGA NPs (FPNPs) with Compound 480 | 172.4 ± 2.052 | 0.144 ± 0.036 | - | - | |
| PLGA NPs (PNPs) with Compound 480 | 163.9 ± 7.067 | - | - | - | |
| Human Serum Albumin (HSA) NPs with TP 5 | - | - | 3.70 | 99.59 | [6][7][8] |
Signaling Pathways and Mechanisms of Action
Thiophene derivatives can exert their anticancer effects through multiple signaling pathways. A common mechanism involves the induction of apoptosis, often mediated by an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.
Caption: Signaling pathway for apoptosis induction by thiophene derivatives.
Experimental Workflows
The development and evaluation of thiophene derivative-based targeted drug delivery systems typically follow a structured workflow, from nanoparticle formulation to in vivo efficacy studies.
Caption: Experimental workflow for thiophene-based nanomedicine development.
Experimental Protocols
Protocol 1: Synthesis of Folic Acid-Conjugated PLGA Nanoparticles Loaded with a Thiophene Derivative (Compound 480)
This protocol is adapted from studies utilizing a single-emulsion solvent evaporation method.[4]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Folic acid (FA)
-
Thiophene derivative (e.g., Compound 480)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Preparation of the Organic Phase: Dissolve a specific amount of PLGA and the thiophene derivative in DCM.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to collect the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess PVA and unloaded drug.
-
Folic Acid Conjugation (if applicable): The folic acid targeting ligand can be incorporated by using a PLGA-PEG-FA copolymer during the nanoparticle formulation or through post-formulation surface modification.
-
Lyophilization: Lyophilize the purified nanoparticles for long-term storage.
Protocol 2: Preparation of Human Serum Albumin (HSA) Nanoparticles Loaded with a Thiophene Derivative (TP 5)
This protocol is based on a self-assembly method.[6][8]
Materials:
-
Human Serum Albumin (HSA)
-
Thiophene derivative (e.g., TP 5)
-
Deionized water
Procedure:
-
Drug Solution Preparation: Dissolve the thiophene derivative in ethanol.
-
HSA Solution Preparation: Prepare an aqueous solution of HSA.
-
Nanoparticle Formation: Add the ethanolic drug solution dropwise to the HSA solution while stirring. The nanoparticles will self-assemble.
-
Solvent Removal: Remove the ethanol by dialysis or evaporation under reduced pressure.
-
Purification: Purify the nanoparticle suspension by centrifugation or filtration to remove any unloaded drug.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 3: In Vitro Drug Release Study
Materials:
-
Thiophene derivative-loaded nanoparticles
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane (with appropriate molecular weight cut-off)
Procedure:
-
Sample Preparation: Disperse a known amount of the lyophilized nanoparticles in a specific volume of PBS.
-
Dialysis Setup: Place the nanoparticle suspension into a dialysis bag and seal it.
-
Release Medium: Immerse the dialysis bag in a larger volume of PBS, which serves as the release medium.
-
Incubation: Incubate the setup at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantification: Analyze the amount of thiophene derivative released into the medium using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Protocol 4: Cellular Uptake Analysis using Confocal Microscopy
Materials:
-
Cancer cell line (e.g., HeLa, Hep G2)
-
Fluorescently labeled thiophene derivative-loaded nanoparticles (e.g., using Rhodamine B)
-
Cell culture medium
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Formaldehyde (B43269) solution (4%)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cancer cells on glass coverslips in a culture plate and allow them to adhere overnight.
-
Treatment: Incubate the cells with the fluorescently labeled nanoparticles in the culture medium for a specific duration (e.g., 4 hours).
-
Washing: Wash the cells with PBS to remove non-internalized nanoparticles.
-
Fixation: Fix the cells with a 4% formaldehyde solution.
-
Nuclear Staining: Stain the cell nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cellular uptake of the nanoparticles using a confocal laser scanning microscope. The fluorescent signal from the nanoparticles will indicate their intracellular localization.
Logical Relationships in Targeted Drug Delivery
The success of a targeted drug delivery system relies on the interplay between the carrier, the drug, and the target cells.
Caption: Logical relationships in a targeted drug delivery system.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles [mdpi.com]
Application Notes and Protocols for Thiophene Derivatization to Enhance Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of the thiophene (B33073) scaffold, a privileged heterocyclic structure in medicinal chemistry, to enhance its biological activity. The thiophene ring is a versatile building block found in numerous FDA-approved drugs and serves as a bioisostere for the phenyl group, often improving pharmacokinetic and pharmacodynamic properties.[1] This document details synthetic protocols for creating thiophene derivatives, methods for evaluating their bioactivity, and summarizes key quantitative data to guide research and development efforts.
Data Presentation: Bioactivity of Thiophene Derivatives
The following tables summarize the quantitative bioactivity of various thiophene derivatives against cancer cell lines and bacterial strains, providing a comparative analysis for researchers.
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8e | - | 0.41 - 2.8 | [2] |
| Thienopyrimidine 3 | MCF-7 | 0.045 | [3] |
| Thienopyrimidine 4 | MCF-7 | 0.11 | [3] |
| Compound 480 | HeLa | 12.61 (µg/mL) | [4] |
| Compound 480 | Hep G2 | 33.42 (µg/mL) | [4] |
| Compound 471 | HeLa | 23.79 (µg/mL) | [4] |
| Compound 471 | Hep G2 | 13.34 (µg/mL) | [4] |
| TP 5 | HepG2 & SMMC-7721 | < 30 (µg/mL) | [5] |
| BU17 | Various | Potent | [6] |
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiophene Derivative 1 | Acinetobacter baumannii | 32 | [7] |
| Thiophene Derivative 2 | Escherichia coli | 16 | [7] |
| Thiophene Derivative 4 | Acinetobacter baumannii (Col-R) | 16-32 (mg/L) | [8] |
| Thiophene Derivative 5 | Acinetobacter baumannii (Col-R) | 16-32 (mg/L) | [8] |
| Thiophene Derivative 8 | Acinetobacter baumannii (Col-R) | 16-32 (mg/L) | [8] |
| Thiophene Derivative 4 | Escherichia coli (Col-R) | 8-32 (mg/L) | [8] |
| Thiophene Derivative 5 | Escherichia coli (Col-R) | 8-32 (mg/L) | [8] |
| Thiophene Derivative 8 | Escherichia coli (Col-R) | 8-32 (mg/L) | [8] |
| Compound 63 | Various | 4.37 | [9] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of thiophene derivatives are provided below.
Synthesis Protocols
Two of the most common and versatile methods for synthesizing substituted thiophenes are the Gewald and Paal-Knorr syntheses.
Protocol 1: Gewald Synthesis of 2-Aminothiophenes [1][10]
This protocol describes a one-pot, multi-component reaction to produce polysubstituted 2-aminothiophenes.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene (B1212753) nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.0–1.2 equiv)
-
Amine base (e.g., morpholine, piperidine, triethylamine) (1.0–2.0 equiv)
-
Solvent (e.g., ethanol (B145695), methanol, DMF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and condenser, combine the ketone or aldehyde, active methylene nitrile, elemental sulfur, and the chosen solvent.
-
Add the amine base to the mixture.
-
Heat the reaction mixture with stirring to a temperature between 50-70 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration.
-
Wash the collected solid with cold ethanol and allow it to dry.
-
If no precipitate forms, the product can be isolated by extraction following removal of the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Confirm the structure of the purified 2-aminothiophene derivative using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.
Protocol 2: Paal-Knorr Thiophene Synthesis [11][12]
This protocol details the synthesis of substituted thiophenes from 1,4-dicarbonyl compounds.
Materials:
-
1,4-dicarbonyl compound (1.0 equiv)
-
Sulfurizing agent (e.g., Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent) (0.5-1.0 equiv)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Ice water, organic extraction solvent (e.g., diethyl ether, ethyl acetate), saturated sodium bicarbonate solution, brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1,4-dicarbonyl compound in the anhydrous solvent.
-
Carefully add the sulfurizing agent in portions. Caution: This reaction can be exothermic and may produce toxic hydrogen sulfide (B99878) (H₂S) gas. This step must be performed in a well-ventilated fume hood.
-
Heat the mixture to reflux (typically 110-140°C) and maintain for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture over ice water.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to obtain the pure substituted thiophene.
Biological Activity Protocols
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) [13][14]
This protocol outlines the broth microdilution method to determine the MIC of thiophene derivatives against bacterial strains.
Materials:
-
Thiophene derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: Culture bacteria in MHB to the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, ~1-2 x 10⁸ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of each thiophene derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well plate.
-
Inoculation: Add the diluted bacterial inoculum to each well. Include positive (bacteria in MHB) and negative (MHB only) controls.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth (turbidity).
Protocol 4: Anticancer Cytotoxicity (MTT Assay) [5][7]
This protocol describes the MTT assay to evaluate the cytotoxic effects of thiophene derivatives on cancer cell lines.
Materials:
-
Thiophene derivatives
-
Cancer cell lines (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Signaling Pathways and Experimental Workflows
The biological effects of thiophene derivatives are often mediated through the modulation of key cellular signaling pathways. Diagrams generated using Graphviz (DOT language) are provided below to visualize these pathways and experimental workflows.
Many thiophene derivatives exert their anticancer effects by modulating critical signaling pathways such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Preclinical Formulation of Thiophene E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene (B33073) and its derivatives are significant pharmacophores in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] These heterocyclic compounds are valued for their bioisosteric properties and their ability to interact with a wide range of biological targets, leading to their development as anti-inflammatory, antiviral, and anticancer agents.[1][2] "Thiophene E" is a novel, synthetic thiophene-based small molecule inhibitor under investigation for its potential as an anti-cancer therapeutic. These application notes provide detailed protocols for the formulation and preclinical evaluation of this compound, including methodologies for pharmacokinetic and toxicology studies.
Compound Profile: this compound
For the purpose of these application notes, "this compound" is a hypothetical small molecule inhibitor of a critical kinase pathway frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3] Its core structure is based on a substituted tetrahydrobenzo[b]thiophene scaffold, a class of compounds known to exhibit antiproliferative properties.[4]
| Property | Description |
| Compound Name | This compound |
| Chemical Class | Substituted Tetrahydrobenzo[b]thiophene |
| Molecular Formula | C₂₀H₁₉N₃O₂S (Hypothetical) |
| Molecular Weight | 381.45 g/mol (Hypothetical) |
| Mechanism of Action | Kinase Inhibitor (e.g., targeting PI3K/Akt pathway) |
| Therapeutic Area | Oncology |
| Solubility | Poor aqueous solubility, soluble in organic solvents. |
Formulation for Preclinical Studies
The poor aqueous solubility of many thiophene derivatives necessitates a specific formulation to ensure bioavailability in preclinical animal models.[5] The following formulation is recommended for oral and intraperitoneal administration in rodent studies. This formulation is based on one used for a thiophene derivative in published preclinical research.[6][7]
Table 1: this compound Formulation for In Vivo Studies
| Component | Percentage (v/v or w/v) | Purpose |
| N-methyl-2-pyrrolidone (NMP) | 5% | Solubilizing agent |
| Solutol HS-15 | 5% | Non-ionic solubilizer and emulsifier |
| Polyethylene glycol 400 (PEG-400) | 30% | Co-solvent and vehicle |
| Captisol® (20% w/v in water) | 60% | Solubilizing agent (sulfobutylether-β-cyclodextrin) |
Protocol for Formulation Preparation
-
Step 1: Initial Solubilization: Weigh the required amount of this compound and dissolve it in N-methyl-2-pyrrolidone (NMP).
-
Step 2: Addition of Solubilizers: To the solution from Step 1, add Solutol HS-15 and Polyethylene glycol 400 (PEG-400). Mix thoroughly until a homogenous solution is obtained.
-
Step 3: Final Vehicle Addition: Add the Captisol® solution to the mixture from Step 2 and vortex until the final formulation is clear and free of precipitates.
-
Step 4: Quality Control: Visually inspect the final formulation for any undissolved particles. The formulation should be prepared fresh before each administration.
Experimental Protocols for Preclinical Evaluation
A thorough preclinical evaluation is essential to characterize the safety, tolerability, and pharmacokinetic profile of this compound before it can proceed to human clinical trials.[8][9]
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a rodent model.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Use healthy, adult Sprague-Dawley rats (8-10 weeks old), with equal numbers of males and females.
-
Dose Administration:
-
Intravenous (IV) Group: Administer a single bolus dose of 1 mg/kg this compound via the tail vein to determine absolute bioavailability.
-
Oral (PO) Group: Administer a single oral gavage dose of 10 mg/kg this compound.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[6][7]
-
Plasma Processing: Process the collected blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key pharmacokinetic parameters as shown in Table 2.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 2.0 |
| AUC₀-t (ng*h/mL) | 3200 | 5400 |
| Half-life (t₁/₂) (h) | 4.5 | 5.1 |
| Clearance (CL) (L/h/kg) | 0.31 | - |
| Volume of Distribution (Vd) (L/kg) | 1.8 | - |
| Oral Bioavailability (%) | - | 16.9% |
Toxicology Studies
Objective: To identify potential adverse effects and establish a preliminary safety profile for this compound.
Protocol: Acute Toxicity Study in Mice
-
Animal Model: Use healthy, adult BALB/c mice (8-12 weeks old).
-
Dose Administration: Administer single, escalating doses of this compound via oral gavage to different groups of mice (e.g., 50, 100, 250, 500 mg/kg). Include a vehicle control group.
-
Clinical Observations: Monitor the animals for signs of toxicity, morbidity, and mortality at regular intervals for 14 days. Record changes in body weight and food consumption.
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals to identify any organ abnormalities.
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD) and identify any target organs for toxicity.
Table 3: Hypothetical Acute Toxicity Data for this compound in Mice
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs | Effect on Body Weight |
| Vehicle Control | 10 | 0/10 | None observed | Normal gain |
| 50 | 10 | 0/10 | None observed | Normal gain |
| 100 | 10 | 0/10 | Mild lethargy within 2h, resolved by 4h | Slight decrease on Day 1, recovered |
| 250 | 10 | 1/10 | Lethargy, piloerection | ~5% weight loss, recovered by Day 7 |
| 500 | 10 | 4/10 | Severe lethargy, ataxia | Significant weight loss in survivors |
Visualizations: Signaling Pathways and Workflows
To further elucidate the context of this compound's preclinical evaluation, the following diagrams illustrate its hypothetical mechanism of action and the experimental workflow for its in vivo assessment.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Caption: Experimental workflow for in vivo preclinical evaluation of this compound.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Thiophene-Based Conjugated Polymers
Disclaimer: The term "Thiophene E" does not correspond to a standard chemical nomenclature. This guide focuses on the purification of thiophene-based conjugated polymers , a class of materials widely used in organic electronics and advanced materials research. The challenges and solutions presented here are broadly applicable to these types of polymers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of thiophene-based conjugated polymers.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of thiophene-based conjugated polymers so critical?
A1: The presence of impurities, such as catalyst residues (e.g., nickel, palladium), unreacted monomers, and low molecular weight oligomers, can significantly compromise the performance and stability of the final material.[1][2] These impurities can act as charge traps, quenching sites, or degradation initiators, adversely affecting the electronic and optical properties of the polymer.[1] For applications in organic electronics like solar cells or transistors, high purity is essential to achieve optimal device efficiency and lifetime.[2]
Q2: What are the most common impurities found in crude thiophene-based polymers after synthesis?
A2: Following synthesis, particularly through methods like Grignard Metathesis (GRIM) polymerization, a variety of contaminants can be present.[2] Assuming a complete reaction, for every gram of poly(3-hexylthiophene) (P3HT) produced, there can be over two grams of impurities.[2] These typically include:
-
Metallic Catalyst Residues: Nickel or palladium complexes used to catalyze the polymerization.[2]
-
Inorganic Salts: By-products from the reaction, such as magnesium salts (MgBrCl, Mg(OMe)Cl).[2]
-
Unreacted Monomers: Leftover thiophene (B33073) derivative monomers.[2]
-
Low Molecular Weight Oligomers: Short-chain polymer fragments.
-
Reaction By-products: Such as 2-bromopropane (B125204) in GRIM synthesis.[2]
Q3: What are the primary methods for purifying thiophene-based polymers?
A3: The most common and effective purification techniques are:
-
Soxhlet Extraction: A semi-continuous extraction method that uses solvents to selectively remove impurities.[2][3][4] It is highly effective for removing catalyst residues, monomers, and salts.[2]
-
Reprecipitation: This involves dissolving the polymer in a good solvent and then adding it to a large volume of a non-solvent to precipitate the polymer, leaving impurities behind in the solution.[5][6] This process is often repeated multiple times for higher purity.[6]
-
Column Chromatography: This technique separates molecules based on their properties like size (Size Exclusion Chromatography/Gel Filtration) or polarity.[7][8] It can be effective for removing oligomers and other organic impurities.[9][10]
Q4: Can I use a combination of purification methods?
A4: Yes, combining methods is often the best approach to achieve high purity.[11][12] A typical workflow might involve an initial purification by reprecipitation to remove the bulk of impurities, followed by Soxhlet extraction for fine purification to remove tenacious catalyst residues and oligomers.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Solution |
| Polymer precipitation is incomplete during reprecipitation. | Ensure a sufficient volume of non-solvent is used (typically 5-10 times the volume of the solvent). Add the polymer solution dropwise into the vigorously stirred non-solvent to promote rapid precipitation.[6] |
| The chosen non-solvent is too "good" and dissolves some of the polymer. | Test different non-solvent systems. For many polythiophenes, dissolving in chloroform (B151607) or toluene (B28343) and precipitating in methanol (B129727) or acetone (B3395972) works well.[5] |
| Loss of polymer during filtration. | Use a filter with an appropriate pore size to avoid losing fine polymer particles. If the precipitate is very fine, consider centrifugation followed by decantation of the supernatant.[6] |
| Over-extraction during Soxhlet. | If using a solvent in which the polymer has some solubility for one of the extraction steps (e.g., hexane (B92381) to remove oligomers), limit the extraction time to avoid dissolving the desired polymer fraction. |
Issue 2: Persistent Catalyst Residues (Discolored Polymer)
| Potential Cause | Troubleshooting Solution |
| Inadequate washing during precipitation. | After filtration, wash the precipitated polymer multiple times with the non-solvent to remove trapped salts and catalyst residues.[6] |
| Catalyst is strongly complexed with the polymer. | Use a chelating agent like EDTA in an aqueous wash to help sequester and remove metal catalysts.[12] Alternatively, passing a solution of the polymer through a short plug of silica (B1680970) or alumina (B75360) can help adsorb metal complexes.[11][12] |
| Ineffective Soxhlet extraction. | Ensure the correct sequence of solvents is used. For P3HT, a common sequence is methanol (to remove salts/monomers), followed by hexane or acetone (to remove oligomers), and finally chloroform or chlorobenzene (B131634) to extract the pure polymer, leaving insoluble catalyst residues behind in the thimble.[2] |
| Oxidation of the catalyst. | Chemical oxidation can convert the catalyst into a charged form that is more easily captured by silica or other stationary phases.[11][12] |
Issue 3: Broad Molecular Weight Distribution (Presence of Oligomers)
| Potential Cause | Troubleshooting Solution |
| Reprecipitation is not selective enough. | Reprecipitation is less effective at removing oligomers that have similar solubility to the main polymer. |
| Ineffective fractionation. | Use sequential Soxhlet extractions with solvents of increasing polarity. For example, an extraction with a moderately good solvent like hexane can selectively remove lower molecular weight chains before the main polymer fraction is extracted with a better solvent like chloroform.[2] |
| Column chromatography is not optimized. | Use Size Exclusion Chromatography (SEC) or Gel Filtration Chromatography (GFC) for effective separation based on molecular size.[8][13] This is a more precise method for narrowing the molecular weight distribution. |
Quantitative Data Summary
The effectiveness of various purification techniques can be quantified. The following table summarizes representative data on the impact of purification.
| Purification Method | Target Impurity | Typical Removal Efficiency | Impact on Material Properties | Reference |
| Soxhlet Extraction (P3HT) | Residual Monomer, Mg Salts, Catalyst | Increases polymer mass fraction from ~30% to >99% | Significantly improves solar cell efficiency. | [2] |
| CO2-laden Water Extraction (PPC) | Zinc-based Catalyst | ~90% removal | Increases thermal decomposition temperature from 124 °C to 214 °C. | [14][15] |
| Gel Filtration Chromatography | Small Molecule Impurities | 97.2% | High polymer retention (87.2%) compared to precipitation (47.0%). | [13] |
| Chemical Oxidation followed by Adsorption | Organic/Sensitive Catalysts | Up to 99% | Minimal harm to polymer properties. | [11] |
Detailed Experimental Protocols
Protocol 1: Purification by Reprecipitation
-
Dissolution: Dissolve the crude polymer in a minimal amount of a "good" solvent (e.g., chloroform, toluene, or dichloromethane) to create a concentrated solution. The solution should not be overly viscous.[6]
-
Precipitation: In a separate, larger flask, place a volume of a "non-solvent" (e.g., methanol, acetone, or hexane) that is 5 to 10 times the volume of the polymer solution.
-
Addition: While vigorously stirring the non-solvent, add the polymer solution drop by drop. A cloudy precipitate should form immediately.[6]
-
Stirring: Continue stirring the mixture for a period (e.g., 30 minutes) to ensure complete precipitation.
-
Separation: Separate the precipitated polymer from the liquid. This can be done by vacuum filtration using a Buchner funnel or by centrifugation followed by decanting the liquid.[6]
-
Washing: Wash the collected polymer several times with fresh non-solvent to remove any remaining dissolved impurities.[6]
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Repetition: For higher purity, repeat the entire process 2-3 times.[6]
Protocol 2: Purification by Soxhlet Extraction
-
Thimble Preparation: Place the crude polymer powder into a cellulose (B213188) extraction thimble and place the thimble inside the main chamber of the Soxhlet apparatus.[16]
-
Solvent Addition: Fill a round-bottom flask with the first extraction solvent (e.g., methanol to remove polar impurities like salts). The volume should be about three times the volume of the extraction chamber.[16]
-
Assembly: Assemble the Soxhlet apparatus with the flask on a heating mantle and a condenser on top.[16]
-
First Extraction: Heat the solvent to a gentle reflux. The solvent vapor will travel up, condense, and drip into the thimble, slowly filling the chamber.[16] When the chamber is full, the solvent will siphon back into the flask, carrying dissolved impurities with it.[16] Let this process cycle for 12-24 hours.
-
Solvent Change (Fractionation): Cool the apparatus, discard the used solvent, and allow the thimble and polymer to dry. Repeat the extraction process with a second solvent (e.g., hexane or acetone) to remove low molecular weight oligomers. Run for another 12-24 hours.
-
Final Polymer Extraction: After drying, change the solvent to one that will dissolve the desired polymer but not the remaining impurities (e.g., chloroform or chlorobenzene).[2] This time, the pure polymer will be extracted into the flask, leaving insoluble catalyst residues in the thimble.
-
Recovery: After 12-24 hours, cool the apparatus. The pure polymer is now dissolved in the solvent in the round-bottom flask. Recover the polymer by removing the solvent using a rotary evaporator or by precipitating it in a non-solvent as described in Protocol 1.
Visualizations
Caption: General purification workflow for thiophene-based polymers.
Caption: Troubleshooting decision tree for polymer purification issues.
References
- 1. US3219647A - Removal of catalyst residues from polymers - Google Patents [patents.google.com]
- 2. The influence of polymer purification on the efficiency of poly(3-hexylthiophene):fullerene organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. tracegasbiology.essex.ac.uk [tracegasbiology.essex.ac.uk]
- 5. aromatic compounds - Polymer purification by reprecipitation troubleshooting - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Column Chromatography [comis.med.uvm.edu]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. sites.rutgers.edu [sites.rutgers.edu]
- 14. A new solution for removing metal-based catalyst residues from a biodegradable polymer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Thiophene E Reaction Side Product Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with "Thiophene E" reactions, particularly concerning the analysis and management of side products.
Frequently Asked Questions (FAQs)
Q1: My "this compound" synthesis resulted in a lower than expected yield and a complex mixture of products. What are the likely side reactions?
A1: Low yields and product complexity in thiophene (B33073) synthesis are common and can arise from several side reactions. Depending on your specific synthetic route, potential side reactions include:
-
Polymerization: Thiophenes can polymerize under strongly acidic conditions, leading to the formation of trimers or higher-order polymers.[1][2]
-
Oxidation: The thiophene ring is susceptible to oxidation, which can occur at the sulfur atom to form a thiophene S-oxide, or at the C2-C3 double bond to yield a thiophene 2,3-epoxide. These intermediates can undergo further reactions, such as Diels-Alder-type dimerizations.[3]
-
Regioisomer Formation: In substitution reactions on a substituted thiophene ring, the formation of regioisomers can be a significant issue, leading to difficult separations. For example, bromination can yield a mixture of 2-bromo and 3-bromo isomers.[4]
-
Incomplete Reaction: Unreacted starting materials can contribute to the complexity of the product mixture.
-
Decomposition: Some thiophene derivatives, particularly halogenated ones, can be unstable and decompose during purification, for instance, on silica (B1680970) gel.[4]
Q2: I observe a persistent dark color in my "this compound" product, even after initial purification. What is the cause and how can I remove it?
A2: A dark color in thiophene products, especially iodinated ones, is often due to the presence of trace amounts of iodine.[4] Here are a few methods to decolorize your product:
-
Aqueous Wash: Washing the crude product with a dilute aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) is an effective method for quenching and removing residual iodine.[4]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable organic solvent and stirring with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration through Celite.[4]
Q3: My "this compound" derivative appears to be decomposing during silica gel column chromatography. How can I mitigate this?
A3: Decomposition on silica gel is a known issue for some thiophene derivatives, particularly halogenated ones.[4] This is often due to the acidic nature of the silica gel. Here are some troubleshooting steps:
-
Deactivate the Silica Gel: You can neutralize the acidity of the silica gel by treating it with a base, such as triethylamine (B128534), before packing the column. A common practice is to add 1-2% triethylamine to the eluent.[4]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution to reduce the time the compound is in contact with the silica gel.[4]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (B75360) or treated silica gel.
Troubleshooting Guides
Issue 1: Difficulty in Separating Regioisomers of a Halogenated "this compound" Derivative
Separating regioisomers of halogenated thiophenes is a frequent challenge due to their similar polarities.[4]
Troubleshooting Steps:
-
Optimize Column Chromatography Conditions:
-
Solvent System Screening: Conduct a thorough screening of various solvent systems using Thin Layer Chromatography (TLC). A combination of a non-polar solvent (e.g., hexane, heptane) with a slightly more polar solvent (e.g., toluene, dichloromethane) often provides the necessary selectivity.[4]
-
Column Dimensions: Use a long, narrow column to increase the number of theoretical plates and improve separation.[4]
-
Loading Technique: If the compound has poor solubility in the eluent, dry-loading the sample onto silica gel can enhance separation.[4]
-
-
Alternative Purification Techniques:
Issue 2: Identification of an Unexpected Side Product
If an unknown side product is observed, a systematic analytical approach is necessary for its identification.
Analytical Workflow:
-
Mass Spectrometry (MS): Determine the molecular weight of the unknown compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants, and integration.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Helps to establish the connectivity between atoms and elucidate the complete structure.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.
Data Presentation
Table 1: Hypothetical ¹H NMR Data for a "this compound" Reaction Mixture
| Chemical Shift (ppm) | Multiplicity | Integration | Proposed Assignment |
| 7.85 | d | 1H | This compound (desired product) |
| 7.52 | d | 1H | This compound (desired product) |
| 7.31 | t | 1H | Regioisomer side product |
| 7.15 | d | 1H | Regioisomer side product |
| 4.12 | q | 2H | Ethyl ester group |
| 2.50 | s | 3H | Unreacted starting material |
| 1.25 | t | 3H | Ethyl ester group |
Table 2: Hypothetical Mass Spectrometry Data for Observed Species
| m/z (Observed) | m/z (Calculated) | Proposed Formula | Identification |
| 214.0345 | 214.0351 | C₉H₈O₂S | This compound (desired product) |
| 214.0348 | 214.0351 | C₉H₈O₂S | Regioisomer side product |
| 428.0691 | 428.0702 | C₁₈H₁₆O₄S₂ | Dimer side product |
| 170.0240 | 170.0245 | C₇H₆OS | Unreacted starting material |
Experimental Protocols
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the crude "this compound" product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved; sonication may be applied if necessary.[5] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if not already present in the solvent.[5]
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
¹³C NMR:
-
-
Data Analysis: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.
Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).
-
Instrumentation: Utilize an HRMS instrument, such as one with an Atmospheric Pressure Chemical Ionization (APCI) source, which is effective for ionizing thiophene compounds.[6]
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
Visualizations
Caption: Potential reaction pathways in "this compound" synthesis.
Caption: Troubleshooting workflow for a complex reaction mixture.
Caption: Analytical workflow for side product identification.
References
Technical Support Center: Stability of Thiophene-Containing Compounds in Solution
This technical support center is designed for researchers, scientists, and drug development professionals working with thiophene-containing compounds. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My thiophene-containing compound is degrading during storage in solution. What are the likely causes?
A1: Degradation of thiophene-containing compounds in solution is often multifactorial. The primary culprits are typically oxidation, photodegradation, and hydrolysis, influenced by pH, temperature, and the solvent used. The thiophene (B33073) ring's sulfur atom is particularly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis after leaving my compound in solution for a short period. Could this be degradation?
A2: Yes, the appearance of new peaks in your chromatogram is a strong indicator of degradation. Thiophene moieties can undergo various reactions, such as oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, or cleavage of the ring, leading to a variety of degradation products that will present as new peaks in your analysis.
Q3: Does the position and type of substituent on the thiophene ring affect its stability?
A3: Absolutely. The electronic and steric properties of substituents play a crucial role in the stability of the thiophene ring. Electron-withdrawing groups can influence the ring's susceptibility to nucleophilic attack, while electron-donating groups can affect its vulnerability to oxidation. Bulky substituents near the sulfur atom may offer steric hindrance, potentially slowing down oxidative degradation.
Q4: Can the degradation products of my thiophene compound be toxic in my cell-based assays?
A4: Yes, it is a critical consideration. Degradation products can have different pharmacological and toxicological profiles than the parent compound. For instance, metabolites like thiophene S-oxides and thiophene epoxides can be reactive and potentially lead to hepatotoxicity.[1] It is essential to assess the stability of your compound in the assay medium to ensure that the observed biological effects are from the compound of interest and not its degradants.
Q5: What are some general strategies to improve the stability of my thiophene-containing compound in solution?
A5: To enhance the stability of your compound, consider the following strategies:
-
Storage Conditions: Store solutions at low temperatures, protected from light (e.g., in amber vials), and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and photodegradation.
-
Solvent Choice: Use high-purity, degassed solvents to remove dissolved oxygen. The choice of solvent can also influence stability, so it may be necessary to test different options.
-
pH Control: If your compound is susceptible to pH-dependent hydrolysis, buffer your solutions to a pH where the compound is most stable.
-
Use of Antioxidants: In some cases, adding an antioxidant to the solution can help prevent oxidative degradation. The compatibility of the antioxidant with your experimental system must be verified.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with thiophene-containing compounds.
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks appear in HPLC/LC-MS analysis of your compound solution. | Oxidation, photodegradation, or hydrolysis. | Prepare solutions fresh before use. Use amber vials to protect from light. Degas solvents to remove oxygen. Analyze the stability of your compound over time in the chosen solvent to understand its degradation profile. |
| The color of your compound solution changes over time. | Formation of colored degradation products, often due to oxidation or polymerization. | Try to identify the colored species using techniques like mass spectrometry. Store the solution under an inert atmosphere and protected from light. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Assess the stability of your compound in the specific assay medium over the time course of the experiment using LC-MS. If degradation is significant, consider reducing the incubation time or preparing fresh solutions more frequently during the experiment. |
| Low yield in a reaction involving a thiophene moiety. | Instability of the thiophene-containing reactant or product under the reaction conditions (e.g., strong acids, high temperature). | Test the stability of your starting material under the reaction conditions without other reagents. If it is unstable, consider milder reaction conditions, a different synthetic route, or the use of a protecting group for the thiophene ring. |
Quantitative Stability Data
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance. Below is a summary of quantitative data from forced degradation studies on two thiophene-containing drugs, Raloxifene and Olanzapine (B1677200), which can serve as a reference.
Table 1: Summary of Forced Degradation Studies for Raloxifene HCl and Olanzapine
| Stress Condition | Drug | Reagent/Condition | Time | % Degradation | Reference |
| Acid Hydrolysis | Raloxifene HCl | 0.5N HCl | 12 hours | No degradation observed | [2] |
| Olanzapine | 0.1 M HCl | - | Degradation observed | [3] | |
| Base Hydrolysis | Raloxifene HCl | 0.5N NaOH | 12 hours | Degradation to Impurity D and Impurity A | [2] |
| Olanzapine | 0.1 M NaOH | - | Degradation observed | [3] | |
| Oxidative Degradation | Raloxifene HCl | 3.0% H₂O₂ | 12 hours | Degradation to Impurity C | [2] |
| Olanzapine | 20% H₂O₂ | 30 min at 60°C | Degradation observed | [4] | |
| Thermal Degradation | Raloxifene HCl | 70°C | 24 hours | No degradation observed | [2] |
| Photolytic Degradation | Raloxifene HCl | UV light (254nm) | 24 hours | No degradation observed | [2] |
Note: The extent of degradation for Olanzapine was reported qualitatively in the cited literature.
Experimental Protocols
Protocol for a Typical Forced Degradation Study
Forced degradation studies are performed to identify the potential degradation products of a drug substance, which is essential for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the thiophene-containing compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 N or 1 N HCl) and keep at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.1 N or 1 N NaOH) and keep at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of an oxidizing agent (e.g., 3% or 30% H₂O₂) and keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound and a solution of the compound to dry heat at a specific temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate and identify the degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation of the parent compound.
-
Characterize the degradation products based on their chromatographic and mass spectral data.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for Thiophene Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of thiophene (B33073) derivatives. While the specific target "Thiophene E" is not a universally recognized compound, the principles and troubleshooting steps outlined here are applicable to a wide range of thiophene synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing a thiophene synthesis reaction?
A1: The success and yield of thiophene synthesis are highly dependent on several factors. Key parameters include the purity of starting materials, the choice of solvent and catalyst, the reaction temperature, and the concentration of reactants.[1] Optimizing these conditions is crucial for achieving high yields and purity.[1]
Q2: How does reaction temperature affect the yield and purity of my thiophene product?
A2: Reaction temperature is a critical parameter in thiophene synthesis. Insufficiently low temperatures may not provide enough energy for the reaction to proceed, while excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final product.[2] For example, in some catalytic reactions, high temperatures can favor side reactions like homo-coupling.[3] It is essential to consult the literature for the optimal temperature range for a specific reaction or to determine it empirically.
Q3: What role does the catalyst play, and how do I choose the right one?
A3: The catalyst is often crucial for the reaction, especially in cross-coupling and cyclization reactions. The choice of catalyst depends on the specific reaction type. For instance, palladium catalysts are common in Suzuki and Stille couplings for creating C-C bonds with the thiophene ring.[3] The ligand associated with the metal catalyst is also critical, as it influences the catalyst's stability, reactivity, and selectivity.[2] For some reactions, like the Gewald aminothiophene synthesis, a basic catalyst such as morpholine (B109124) or triethylamine (B128534) is used.[1]
Q4: Can microwave irradiation be beneficial for thiophene synthesis?
A4: Yes, microwave irradiation has been shown to be advantageous for certain domino reactions, including the Gewald synthesis. It can significantly reduce reaction times and, in some cases, improve product yields.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is not starting, or the conversion rate is extremely low. What are the likely causes?
A: This issue often points to problems with the starting materials, catalyst, or reaction setup.[1]
-
Purity of Reagents: Impure starting materials are a common reason for reaction failure.[1] Ensure that your ketone/aldehyde, active methylene (B1212753) compound, and sulfur source are of high purity.[1] Old or improperly stored solvents can also introduce contaminants or moisture that interfere with the reaction.[1]
-
Inactive Catalyst: For metal-catalyzed reactions, the catalyst may be inactive. Improper handling or storage can lead to deactivation.[3] It is advisable to use a freshly opened, high-purity catalyst.[3] In some cases, the sulfur atom in thiophene can coordinate to and deactivate a palladium catalyst.[4]
-
Inappropriate Catalyst Loading: The amount of catalyst significantly impacts the reaction rate and yield.[3] Too little catalyst will result in a slow or incomplete reaction, while too much can lead to side products and purification challenges.[3]
-
Atmosphere Control: Many catalytic cycles, particularly those involving palladium, are sensitive to oxygen.[2] Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
Issue 2: Formation of Significant Byproducts
Q: I am observing significant amounts of side products in my reaction mixture. How can I minimize them?
A: Side product formation is a common issue that can often be addressed by optimizing reaction conditions.
-
Homo-coupling: In cross-coupling reactions, the formation of bithiophene or other homo-coupled products is a common side reaction, especially at higher temperatures or with high catalyst loadings.[3] To mitigate this, consider lowering the reaction temperature and optimizing the catalyst loading.[3] Using bulky, electron-rich phosphine (B1218219) ligands can also promote the desired reaction over side reactions.[4]
-
Furan (B31954) Formation in Paal-Knorr Synthesis: In the Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyl compounds, furan formation is a competing pathway.[5] To favor thiophene synthesis, use a sufficient excess of the sulfurizing agent (e.g., Lawesson's reagent or P₄S₁₀).[6] Careful control of the reaction temperature is also crucial, as higher temperatures can favor the dehydration pathway leading to furan.[5][6]
-
Dimeric Byproducts in Gewald Synthesis: The formation of dimeric byproducts can be an issue in the Gewald aminothiophene synthesis.[5] This can sometimes be addressed by adjusting the base. The basicity and concentration of the amine catalyst can influence the reaction rate and selectivity.[5] Consider using a milder base or reducing its concentration.[5]
Data Presentation: Optimizing Reaction Parameters
Table 1: Catalyst Loading Optimization for Thiophene Synthesis
| Reaction Type | Catalyst | Typical Loading (mol%) | Notes |
| Suzuki/Stille Coupling | Palladium catalysts (e.g., Pd(PPh₃)₄) | 1 - 5 | Higher loading can increase the reaction rate but may also lead to more side products.[3] |
| Direct C-H Arylation | Pd(OAc)₂ | ~0.2 | Lower loadings have been reported to be effective for similar thiophene couplings.[3] |
| Gewald Aminothiophene Synthesis | Basic catalysts (e.g., morpholine, triethylamine) | 20 - 50 | The concentration of the base can influence reaction rate and selectivity.[1][5] |
| PdI₂/KI Catalyzed Heterocyclization | PdI₂ | 1 | Used in conjunction with an excess of KI (10:1 molar ratio).[7] |
Table 2: Temperature Considerations for Thiophene Synthesis
| Reaction Type | Typical Temperature Range (°C) | Observations |
| Gewald Aminothiophene Synthesis | 50 - 80 | The reaction should be hot enough to proceed but not so high as to promote decomposition.[1][5] |
| Stille Coupling | ~110 | Higher temperatures can lead to side reactions like homo-coupling.[3] |
| Catalytic Asymmetric Dearomatization | -60 | Low temperatures were found to be vital for enantioselectivity. A significant decrease in yield and enantiomeric excess was observed at 0°C.[8] |
| PdI₂/KI Catalyzed Heterocyclization | 50 - 100 (in MeOH) or 80 (in BmimBF₄) | Optimized conditions were established after a careful study of reaction parameters.[7] |
Experimental Protocols
Protocol 1: General Procedure for Gewald Aminothiophene Synthesis
This protocol describes a general procedure for the synthesis of a 2-aminothiophene derivative.[1]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq.), the active methylene nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate, 1.0 eq.), and a suitable solvent (e.g., ethanol (B145695) or DMF).[1]
-
Addition of Reagents: Add elemental sulfur (1.1 eq.) to the mixture.[1]
-
Catalyst Addition: Add a basic catalyst, such as morpholine or triethylamine (0.2-0.5 eq.), dropwise to the stirring suspension.[1]
-
Reaction: Heat the reaction mixture to a specified temperature (typically 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.[1]
-
Isolation: The solid product will precipitate out of the solution. Collect the precipitate by filtration, wash with cold water, and dry.[1]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for a Stille Cross-Coupling Reaction
This protocol describes a general procedure for the synthesis of a substituted thiophene via a Stille cross-coupling reaction.[3]
-
Setup: To an oven-dried Schlenk flask, add the bromothiophene derivative (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[3]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Solvent Addition: Add a degassed solvent (e.g., toluene) via syringe.[3]
-
Reagent Addition: Add the organotin reagent (e.g., 2-(tributylstannyl)thiophene, 1.1 eq.) via syringe. If required, a co-catalyst like CuI can be added.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[3]
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate aqueous work-up. The crude product is then purified, typically by column chromatography on silica (B1680970) gel or recrystallization.[3]
Visualizations
Caption: A general workflow for the systematic optimization of reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic asymmetric functionalization and dearomatization of thiophenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03530E [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with Thiophene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of thiophene-containing compounds ("Thiophene E" and its analogs) during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my thiophene-based compounds, like "this compound," exhibit poor solubility in aqueous assay buffers?
A1: Thiophene (B33073) itself is a heterocyclic aromatic compound that is insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[1][2] Its derivatives often inherit this lipophilic character, leading to poor aqueous solubility.[1][3] This is a common challenge, as a significant percentage of new chemical entities in drug development pipelines are poorly water-soluble, which can impede their absorption and bioavailability.[1]
Q2: What are the primary consequences of poor solubility in my biological assays?
A2: Poor solubility can lead to several significant experimental issues:
-
Compound Precipitation: The compound may precipitate out of the aqueous assay buffer, leading to inaccurate concentration measurements and unreliable results.[1]
-
Inaccurate Potency Measurement: Undissolved particles are not available to interact with the biological target, potentially leading to an underestimation of the compound's true potency (e.g., false negatives or artificially high IC50 values).[1]
-
Liquid Handling Errors: Precipitates can clog pipette tips and interfere with automated liquid handling systems, compromising the accuracy and precision of your experiments.[1]
-
Low Bioavailability: In preclinical in vivo studies, poor aqueous solubility is a primary factor contributing to low bioavailability, making it difficult to assess a compound's therapeutic potential.[1][4]
Q3: What are the main strategies to improve the solubility of my thiophene derivative?
A3: Several strategies can be employed, which can be broadly categorized as physical and chemical modifications. Common approaches include:
-
Use of Co-solvents: Employing water-miscible organic solvents.[1][5]
-
pH Adjustment: Modifying the pH for ionizable compounds.[1][5]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic compound within cyclodextrin (B1172386) molecules.[6][7]
-
Lipid-Based Formulations: Dissolving the compound in lipid-based systems.[5][7]
-
Particle Size Reduction: Increasing the surface area through techniques like micronization or nanosizing.[5][7][8]
-
Solid Dispersions: Dispersing the drug in a polymer matrix.[6][7][9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with "this compound" and other thiophene derivatives.
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's solubility limit in the final assay buffer is exceeded. | 1. Decrease Final Concentration: Test a lower concentration of the compound. 2. Increase Co-solvent Percentage: Gradually increase the percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in the final assay buffer. Be mindful of the solvent's tolerance in your specific assay. 3. pH Adjustment: If your compound has ionizable groups, adjust the pH of the buffer to increase its solubility.[5] |
| Turbidity or precipitate forms during incubation. | The compound may be less soluble at the incubation temperature, or it may be degrading over time to a less soluble form. | 1. Check for Temperature Effects: Assess the compound's solubility at the specific incubation temperature. 2. Reduce Incubation Time: If the experimental design allows, shorten the incubation period to minimize the chance of precipitation.[1] 3. Verify Compound Stability: Ensure the compound is stable under the assay conditions (pH, temperature, light exposure).[1][10] |
| Inconsistent results or high variability between replicate wells. | Non-uniform precipitation is occurring across the plate. Precipitated particles may be interfering with the assay readout (e.g., light scattering in absorbance or fluorescence assays). | 1. Visually Inspect Plate: Before reading, carefully check the plate for any visible precipitate.[1] 2. Improve Mixing: Ensure thorough mixing after adding the compound to the assay plate. 3. Centrifuge Plate: If possible, briefly centrifuge the plate to pellet any precipitate before reading. |
| Low or no activity observed in a cell-based assay. | The actual concentration of the dissolved, bioavailable compound is much lower than the nominal concentration due to poor solubility. The compound may also be unstable and degrading. | 1. Measure Compound Solubility: Determine the kinetic solubility of your compound in the final assay medium. 2. Use a Formulation Strategy: Employ one of the solubility enhancement techniques detailed in the experimental protocols section below. 3. Address Compound Stability: Thiophene-containing compounds can be metabolized by cells to form reactive metabolites, which could affect results.[10] Consider this in your data interpretation. |
Summary of Solubility Enhancement Strategies
| Strategy | General Principle | Typical Fold Increase in Solubility | References |
| Co-solvents | Increasing the polarity of the solvent system. | Variable, depends on co-solvent and concentration. | [5] |
| pH Adjustment | Ionizing the compound to increase its interaction with water. | Can be significant for ionizable compounds. | [5] |
| Cyclodextrin Complexation | Encapsulating the hydrophobic drug within a hydrophilic cyclodextrin molecule. | 2 to >59-fold | [6][11] |
| Solid Dispersion | Dispersing the drug in an amorphous state within a hydrophilic polymer matrix. | Variable, can be substantial. | [6][9] |
| Nanoparticle Formulation | Increasing the surface area-to-volume ratio, which enhances the dissolution rate. | >59-fold (example with a thieno[2,3-b]pyridine (B153569) derivative) | [11][12] |
| Lipid-Based Formulations | Dissolving the lipophilic drug in a lipid carrier. | Variable, highly dependent on the formulation. | [5][7] |
Experimental Protocols
Protocol 1: Preparation of a Drug-Cyclodextrin Inclusion Complex
This method is suitable for increasing the aqueous solubility of "this compound" by forming an inclusion complex with a cyclodextrin.
-
Dissolve "this compound": Prepare a concentrated stock solution of your thiophene derivative in a suitable organic solvent (e.g., ethanol, methanol).
-
Dissolve Cyclodextrin: In a separate container, dissolve the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in deionized water.
-
Combine Solutions: Slowly add the drug solution to the cyclodextrin solution while stirring continuously.
-
Equilibrate: Continue stirring the mixture for a defined period (e.g., 24 hours) to allow for the formation of the inclusion complex.
-
Solvent Removal: Remove the solvent using a rotary evaporator under vacuum until a solid powdered mass is obtained.
-
Final Processing: Pulverize the dried powder using a mortar and pestle and pass it through a sieve to ensure uniform particle size. The resulting powder is the drug-cyclodextrin inclusion complex, which can be used to prepare aqueous solutions for biological assays.[1]
Protocol 2: Preparation of "this compound" Loaded Nanoparticles
This protocol describes a method for preparing polymer-based nanoparticles to enhance the solubility and delivery of your compound.
-
Organic Phase Preparation: Dissolve a specific amount of the thiophene derivative and a polymer like PLGA in a volatile organic solvent such as dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, for example, 1% w/v polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a high-speed homogenizer or a probe sonicator for several minutes to create an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
Technical Support Center: Thiophene E Spectroscopic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Thiophene E," a representative thiophene-based compound. The following sections address common spectroscopic artifacts and provide protocols to ensure high-quality data acquisition.
Frequently Asked Questions (FAQs) & Troubleshooting
UV-Vis Spectroscopy
Question: My UV-Vis spectrum of Thiophene (B33073) E shows an unexpected shoulder peak. What could be the cause?
Answer: An unexpected shoulder peak in the UV-Vis spectrum of a thiophene derivative like this compound can arise from several factors:
-
Sample Impurities: The most common cause is the presence of impurities from the synthesis or degradation products. Thiophene compounds can be susceptible to oxidation or polymerization.[1][2] It is crucial to use highly pure solvents and materials.[1]
-
Aggregation: Thiophene-based molecules, especially in solution, can form aggregates (π-stacks) which exhibit different electronic transitions compared to the isolated molecule. This can lead to the appearance of new bands or shoulders in the absorption spectrum.[3]
-
Solvent Effects: The polarity of the solvent can influence the electronic structure of the molecule, leading to shifts in the absorption maxima (solvatochromism).[4] Ensure you are using the specified solvent for your protocol.
-
Instrumental Artifacts: Issues like stray light or baseline drift can also manifest as spectral distortions.[5][6] Running a baseline correction with a blank solution is recommended.[1]
Question: The absorbance reading of my this compound sample is fluctuating and not stable. How can I fix this?
Answer: Fluctuating absorbance readings are often due to:
-
Particulates in the Sample: Scattering of the light beam by suspended particles in the solution can cause unstable readings.[1] Centrifuge or filter your sample to remove any particulates.[1]
-
Temperature and Humidity: Environmental factors can affect the instrument's performance.[1] Allow the instrument to warm up and stabilize according to the manufacturer's instructions.
-
Photobleaching: Some conjugated molecules can degrade upon prolonged exposure to the UV light source.[1] Try to minimize the exposure time or use a lower intensity light source if possible.
Fluorescence Spectroscopy
Question: The fluorescence emission spectrum of my this compound sample is much broader than expected. Why is this happening?
Answer: Broadening of fluorescence spectra in conjugated molecules like this compound is a known phenomenon referred to as inhomogeneous broadening.[7] This arises from:
-
Environmental Heterogeneity: In a solution or a polymer matrix, individual this compound molecules experience slightly different local environments (e.g., solvent polarity, proximity to other molecules). This leads to a distribution of transition energies, resulting in a broadened spectrum.[7]
-
Conformational Disorder: Conjugated polymers and even smaller thiophene derivatives can have variations in their chain conformation (e.g., twists or kinks), which affects the conjugation length and, consequently, the emission energy.[7]
Question: I observe a significant Stokes shift in my this compound sample. Is this normal?
Answer: Yes, a Stokes shift, which is the difference between the absorption and emission maxima, is expected for fluorescent molecules like this compound. This energy loss between absorption and emission is due to:
-
Vibrational Relaxation: After excitation, the molecule rapidly relaxes to the lowest vibrational level of the excited state before emitting a photon.[7]
-
Structural Relaxation: In the excited state, the geometry of the molecule can change, leading to further energy stabilization before emission.[8]
NMR Spectroscopy
Question: The proton NMR spectrum of my this compound sample shows broad peaks in the aromatic region. What does this indicate?
Answer: Broadening of NMR signals in the aromatic region for thiophene-based compounds is often a sign of:
-
Aggregation: The formation of π-stacked aggregates in solution is a common characteristic of these molecules.[3] This can lead to a distribution of chemical environments and exchange processes that result in broadened peaks.
-
Low Solubility: If the sample is not fully dissolved, this can also lead to broad lines.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.
Quantitative Data Summary
The following table summarizes hypothetical spectroscopic data for a batch of this compound, illustrating common parameters and acceptable ranges.
| Parameter | Method | Value | Acceptable Range | Potential Issue if Out of Range |
| λmax (Absorption) | UV-Vis in Toluene | 450 nm | 448 - 452 nm | Impurity, incorrect solvent |
| Molar Absorptivity (ε) | UV-Vis in Toluene | 25,000 M⁻¹cm⁻¹ | > 24,000 M⁻¹cm⁻¹ | Impurity, concentration error |
| λmax (Emission) | Fluorescence in Toluene | 520 nm | 518 - 522 nm | Aggregation, impurity |
| Quantum Yield (ΦF) | Fluorescence | 0.65 | 0.60 - 0.70 | Quenching, degradation |
| ¹H NMR (Thiophene H) | 500 MHz in CDCl₃ | δ 7.15 (d), 6.98 (d) | Sharp, distinct peaks | Aggregation, impurity |
Experimental Protocols
Protocol: UV-Vis Absorption Spectroscopy of this compound
-
Instrument Preparation:
-
Turn on the UV-Vis spectrophotometer and the light sources (deuterium and tungsten lamps).
-
Allow the instrument to warm up for at least 30 minutes to ensure stability.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity, spectroscopic grade solvent (e.g., toluene) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance maximum between 0.5 and 1.0 AU (e.g., 0.01 mg/mL).
-
Use a clean quartz cuvette with a 1 cm path length.
-
Rinse the cuvette with the solvent multiple times before use.
-
-
Measurement:
-
Fill the cuvette with the pure solvent to be used as a blank.
-
Place the cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 300-800 nm).
-
Empty and dry the cuvette, then fill it with the this compound solution.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Ensure the absorbance at λmax is within the linear range of the instrument.
-
Save and export the data for further analysis.
-
Visualizations
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. ossila.com [ossila.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. jtcps.journals.ekb.eg [jtcps.journals.ekb.eg]
- 5. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 6. ossila.com [ossila.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Thiophene Derivatives
Disclaimer: The term "Thiophene E" does not correspond to a standard chemical nomenclature found in publicly available chemical literature. This guide addresses common scale-up synthesis problems for thiophene (B33073) derivatives, with a focus on substituted 2-aminothiophenes prepared via the Gewald reaction, a versatile and industrially relevant method. The principles and troubleshooting strategies discussed are broadly applicable to the synthesis of various thiophene-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing substituted thiophenes on a larger scale?
A1: Several methods are employed for the synthesis of thiophenes.[1][2][] For industrial-scale production, the choice of synthesis depends on the desired substitution pattern and the availability of starting materials.[1][4] Some of the most prominent methods include:
-
Gewald Aminothiophene Synthesis: This is a one-pot, multi-component reaction that is highly efficient for producing polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base.[4][5][6]
-
Paal-Knorr Thiophene Synthesis: This method involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[1][2][4]
-
Fiesselmann Thiophene Synthesis: This route provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid.[1][]
-
Industrial Methods for Unsubstituted Thiophene: On a large scale, unsubstituted thiophene can be synthesized by the high-temperature reaction of n-butane with sulfur or by passing acetylene (B1199291) and hydrogen sulfide (B99878) over alumina (B75360) at high temperatures.[1][4]
Q2: We are observing a significant decrease in yield when scaling up our Gewald synthesis of a 2-aminothiophene. What are the likely causes?
A2: A drop in yield during scale-up is a common problem and can be attributed to several factors:
-
Inefficient Heat Transfer: The Gewald reaction is often exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, promoting side reactions and degradation of products or intermediates.
-
Poor Mass Transfer: Inadequate mixing in large reactors can lead to non-homogenous reaction mixtures, affecting reaction rates and leading to the formation of byproducts.
-
Precipitation of Intermediates or Product: The Knoevenagel condensation intermediate or the final 2-aminothiophene product may be less soluble at higher concentrations, leading to precipitation and incomplete reaction.
-
Dimerization of Intermediates: The α,β-unsaturated nitrile intermediate in the Gewald synthesis can undergo dimerization, a side reaction that becomes more pronounced under certain conditions.[7][8]
Q3: Our final thiophene product is difficult to purify at scale due to persistent byproducts. What are the common impurities and how can we minimize them?
A3: Common impurities in thiophene synthesis, particularly the Gewald reaction, include unreacted starting materials, dimeric byproducts, and elemental sulfur. To minimize these:
-
Optimize Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of one reactant may be beneficial on a lab scale but can lead to significant purification challenges at a larger scale.
-
Control Reaction Temperature: As mentioned, poor temperature control can lead to side reactions. Maintaining a consistent and optimal temperature is crucial.
-
Two-Step Procedure: To prevent the dimerization of the Knoevenagel intermediate, consider a two-step process. First, perform the Knoevenagel condensation, and once complete, add the sulfur and continue with the cyclization.[7]
-
Sulfur Removal: Residual elemental sulfur can often be removed by recrystallization from a suitable solvent or by treating the crude product with a solution of sodium bisulfite.
Q4: We are seeing a furan (B31954) byproduct in our Paal-Knorr synthesis. How can we improve the selectivity for the thiophene product?
A4: The formation of a furan byproduct is a known competing reaction in the Paal-Knorr synthesis, as the sulfurizing agents used (like P₄S₁₀) also act as dehydrating agents.[1][7] To favor thiophene formation:
-
Increase Sulfurizing Agent: Use a sufficient excess of the sulfurizing agent to ensure the thionation pathway is favored over dehydration.[7]
-
Optimize Temperature: Higher temperatures can sometimes favor the dehydration leading to furan. Running the reaction at the lowest effective temperature can improve selectivity.[8]
-
Choice of Sulfurizing Agent: Lawesson's reagent can sometimes offer better selectivity for thiophene formation compared to phosphorus pentasulfide.
Troubleshooting Guides
Problem 1: Low Yield in Gewald Aminothiophene Synthesis
| Symptom | Potential Cause | Suggested Solution |
| Reaction stalls or proceeds very slowly at scale. | Inefficient mixing leading to poor mass transfer and localized concentration gradients. | 1. Increase the agitation speed of the mechanical stirrer.2. Evaluate the impeller design for better mixing in the reactor.3. Consider a different solvent to improve the solubility of all components. |
| Significant amount of dimeric byproduct observed by LC-MS or NMR. | The α,β-unsaturated nitrile intermediate is dimerizing before cyclization. | 1. Switch to a two-step protocol: perform the Knoevenagel condensation first, then add sulfur for the cyclization.[7]2. Use an inorganic base in a THF/water solvent system, which has been shown to suppress byproduct formation.[7] |
| Low yield with a complex mixture of unidentified byproducts. | Reaction temperature is too high, causing degradation. | 1. Ensure the reactor's temperature control system is accurately calibrated.2. Consider a slower addition of one of the reactants to better control the exotherm.3. Run the reaction at a slightly lower temperature for a longer period. |
Problem 2: Purification Challenges
| Symptom | Potential Cause | Suggested Solution |
| Final product is contaminated with elemental sulfur. | Excess sulfur used in the reaction or incomplete reaction. | 1. Optimize the stoichiometry to use less excess sulfur.2. Wash the crude product with a solution of sodium bisulfite to reduce elemental sulfur.3. Recrystallize the product from a suitable solvent. |
| Product decomposes on silica (B1680970) gel during column chromatography. | Thiophene derivatives can be sensitive to acidic silica gel. | 1. Neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.[5]2. Consider alternative purification methods such as recrystallization or preparative HPLC.[5] |
Experimental Protocols
Protocol 1: Two-Step Gewald Synthesis of a 2-Aminothiophene
This protocol is designed to minimize the formation of dimeric byproducts during the scale-up of a Gewald aminothiophene synthesis.
Step 1: Knoevenagel Condensation
-
To a temperature-controlled reactor equipped with a mechanical stirrer and a condenser, add the ketone/aldehyde (1.0 eq), the active methylene nitrile (1.05 eq), and the chosen solvent (e.g., ethanol).
-
Add a catalytic amount of a suitable base (e.g., piperidine (B6355638) or triethylamine, ~0.1 eq).
-
Stir the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS) until the starting ketone/aldehyde is consumed.
-
Once the condensation is complete, the intermediate can be used directly in the next step.
Step 2: Cyclization to the 2-Aminothiophene
-
To the crude reaction mixture from Step 1, add elemental sulfur (1.1 eq).
-
Add a stoichiometric amount of a stronger base (e.g., morpholine (B109124) or diethylamine, 1.1 eq).
-
Heat the reaction mixture to a higher temperature (e.g., 60-70 °C) and continue to monitor its progress.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or with the addition of water. Collect the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropanol).
Visualizations
Gewald Aminothiophene Synthesis Workflow
Caption: A two-step workflow for the Gewald aminothiophene synthesis to minimize byproduct formation.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low yields in thiophene scale-up synthesis.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Controlling Regioselectivity in Thiophene Reactions
Welcome to the Technical Support Center for optimizing regioselectivity in chemical reactions involving thiophene (B33073) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving desired isomeric purity in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My electrophilic substitution reaction on an unsubstituted thiophene is yielding a mixture of 2- and 3-substituted products. How can I favor the 2-substituted isomer?
A1: Electrophilic substitution on thiophene inherently favors the 2-position due to the greater stabilization of the cationic intermediate through resonance.[1][2] The intermediate for attack at the C2 position has more contributing resonance structures than the intermediate for C3 attack, making it the kinetically and thermodynamically favored pathway.[1] However, to enhance selectivity, consider the following:
-
Catalyst Choice: Milder Lewis acids or solid acid catalysts, such as Hβ zeolites, can offer higher selectivity for 2-acylation compared to strong Lewis acids like AlCl₃, which may lead to side reactions.[3]
-
Temperature Control: Lowering the reaction temperature can improve selectivity by favoring the kinetically controlled 2-substituted product.[3]
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the catalyst. Experimenting with less polar solvents is often beneficial.[3]
Q2: I am trying to achieve substitution at the 3-position (β-position) of the thiophene ring. What strategies can I employ?
A2: While the α-positions (2- and 5-positions) are electronically favored for electrophilic attack, β-substitution can be achieved through several methods:
-
Blocking the α-Positions: If the 2- and 5-positions are occupied by other substituents, electrophilic attack will be directed to the 3- or 4-positions.[3]
-
Directed Metalation: The use of a directing group can facilitate metalation at a specific β-position, which can then be quenched with an electrophile.[3] For example, a bromine atom can act as a directing group for β-arylation.[3]
Q3: My reaction is producing a significant amount of polymeric byproducts. What is causing this and how can I minimize it?
A3: Polymerization is a common side reaction in thiophene chemistry, especially under strongly acidic conditions.[2] Thiophene can undergo acid-catalyzed polymerization.[2] To mitigate this:
-
Control Reagent Addition: Slowly adding the electrophile or catalyst to the thiophene solution can help control the reaction rate and minimize polymerization.[3]
-
Optimize Temperature: Avoid excessive heating, as higher temperatures can promote polymerization.[3]
-
Catalyst Selection: Using catalysts that are less prone to inducing polymerization, such as glauconite, can be beneficial.[3]
Q4: In my Gewald synthesis of 2-aminothiophenes, I am observing the formation of a dimeric byproduct. How can this be prevented?
A4: Dimerization of the Knoevenagel condensation intermediate is a known side reaction in the Gewald synthesis.[4] To suppress this, a two-step procedure is recommended where the Knoevenagel condensation is performed first, followed by the addition of sulfur and a base for the cyclization step.[4] This approach prevents the accumulation of the reactive α,β-unsaturated nitrile intermediate that leads to dimerization.[4]
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Friedel-Crafts Acylation
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant formation of the 3-acylthiophene isomer. | Reaction conditions are favoring the thermodynamically less stable product. | 1. Lower the reaction temperature: This will favor the kinetically controlled 2-acylation product.[3]2. Change the catalyst: Switch from a strong Lewis acid (e.g., AlCl₃) to a milder one or a solid acid catalyst (e.g., Hβ zeolite) to improve selectivity.[3]3. Vary the solvent: Explore less polar solvents which can influence catalyst and electrophile reactivity.[3] |
| Low overall yield with a mixture of isomers. | Catalyst deactivation or side reactions. | 1. Ensure anhydrous conditions: Moisture can deactivate the Lewis acid catalyst.2. Use a freshly opened or purified catalyst. 3. Slowly add the acylating agent to control the reaction exotherm and minimize side reactions. |
Guide 2: Unsuccessful Directed β-Lithiation
| Symptom | Possible Cause | Troubleshooting Steps |
| No reaction or recovery of starting material. | Incomplete metalation. | 1. Check the quality of the organolithium reagent: Titrate the butyllithium (B86547) solution to determine its exact concentration.2. Use a more effective directing group. 3. Increase the reaction time or temperature for the metalation step. |
| Formation of a mixture of isomers. | Scrambling of the organolithium intermediate. | 1. Maintain a low temperature during the metalation and subsequent electrophilic quench to prevent rearrangement.2. Choose a directing group that provides strong coordination with the lithium cation. |
Experimental Protocols
Protocol 1: Regioselective Acylation of Thiophene using a Solid Acid Catalyst (Hβ Zeolite)
This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene.[3]
1. Catalyst Activation:
- Calcify the Hβ zeolite catalyst at 550°C for 4 hours to remove adsorbed water and activate the acid sites.[3]
2. Reaction Setup:
- In a three-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel, add the activated Hβ zeolite catalyst.
- Add anhydrous solvent (e.g., dichloroethane) to the flask.
- Add thiophene to the mixture.
3. Reaction Execution:
- Heat the mixture to the desired reaction temperature (e.g., 60°C).[3]
- Slowly add the acylating agent (e.g., acetic anhydride) dropwise to the reaction mixture over a period of 30 minutes.
- Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
4. Work-up and Isolation:
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the catalyst.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the product by distillation or column chromatography.
Quantitative Data Summary
The following table summarizes the effect of reaction temperature on the conversion and regioselectivity of thiophene acylation with acetic anhydride (B1165640) using an Hβ zeolite catalyst.
| Temperature (°C) | Conversion (%) | Selectivity for 2-acetylthiophene (B1664040) (%) | Notes |
| 40 | <40% after 0.5h | High | Lower temperature leads to higher selectivity but lower conversion rate.[3] |
| 60 | 100% after 2h | High | Optimal balance of conversion and selectivity.[3] |
| 80 | 100% after 0.5h | Decreased | Higher temperature decreases selectivity due to the formation of 3-acetylthiophene.[3] |
Visualizations
Caption: Mechanism of Friedel-Crafts acylation of thiophene.
Caption: Experimental workflow for regioselective thiophene acylation.
References
"Thiophene E" degradation pathways and prevention
Technical Support Center: Thiophene (B33073) E
Welcome to the technical support center for Thiophene E. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing decreased potency in my assays over a short period. What could be the cause?
A1: A decrease in the potency of this compound is commonly linked to its degradation. The primary causes are oxidation of the thiophene ring and hydrolysis of its ethyl ester side chain.[1] The thiophene sulfur atom is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light, heat, or trace metal impurities.[1][2] Additionally, if your experimental medium is aqueous and has a non-neutral pH, hydrolysis of the ester can occur.
Q2: What are the main degradation products of this compound?
A2: Based on forced degradation studies, the two primary degradation products identified are:
-
This compound S-oxide: Formed via oxidation of the sulfur atom in the thiophene ring.[3][4] This is often the major degradant under oxidative stress.
-
This compound Acid: Formed by the hydrolysis of the ethyl ester side chain. This is particularly prevalent in acidic or basic aqueous solutions.
Q3: How should I store my this compound stock solutions to minimize degradation?
A3: To ensure maximum stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: Aliquot and store at -20°C or, for long-term storage, at -80°C.
-
Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.[1]
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[1]
-
Solvent: Use anhydrous DMSO or ethanol (B145695) for stock solutions. Avoid aqueous buffers for long-term storage.
Q4: I'm observing unexpected toxicity in my cell-based assays. Could this be related to this compound degradation?
A4: Yes, this is a possibility. The degradation of thiophene-containing compounds can lead to the formation of reactive metabolites, such as thiophene S-oxides or epoxides.[5][6] These reactive species can be electrophilic and may covalently bind to cellular macromolecules, potentially leading to off-target effects or cytotoxicity.[1][7] It is crucial to use fresh, properly stored this compound and to include appropriate controls to assess the toxicity of the vehicle and potential degradants.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the assay medium. Cell culture media are aqueous, buffered solutions that are typically incubated at 37°C in the presence of oxygen, creating conditions conducive to both hydrolysis and oxidation.
-
Troubleshooting Steps:
-
Prepare Fresh: Prepare dilutions of this compound from a frozen stock immediately before each experiment.
-
Minimize Exposure: Minimize the time the compound spends in the aqueous assay medium before being added to the cells.
-
Test Stability: Perform a control experiment where you incubate this compound in the assay medium for the duration of your experiment, then analyze the sample by HPLC to quantify the extent of degradation.
-
Consider Antioxidants: If oxidation is confirmed to be a significant issue, consider the addition of a biocompatible antioxidant to the medium, if it does not interfere with the assay.[1]
-
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
-
Possible Cause: Formation of degradation products during sample preparation, storage, or analysis.
-
Troubleshooting Steps:
-
Review Storage: Confirm that both solid material and stock solutions have been stored under the recommended conditions (cool, dark, inert atmosphere).[1]
-
Analyze Degradants: Use the provided experimental protocol for forced degradation to generate standards of the primary degradation products (this compound S-oxide and this compound Acid). This will help in identifying the unknown peaks.
-
Check Mobile Phase: Ensure the mobile phase pH is not causing on-column degradation. A neutral pH is generally recommended.
-
Workflow Analysis: A systematic approach to identifying the source of degradation is recommended.
Caption: Troubleshooting workflow for HPLC peak identification.
-
Degradation Pathways & Prevention
This compound primarily degrades via two pathways: oxidation and hydrolysis.
Caption: Primary degradation pathways and prevention strategies for this compound.
Quantitative Data: Stability of this compound in Solution
The following tables summarize the stability of this compound (10 µM) under various conditions after a 24-hour incubation period.
Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 25°C
| pH | % this compound Remaining | % this compound Acid | % this compound S-oxide |
| 2.0 | 75.2% | 24.1% | < 1% |
| 5.0 | 94.5% | 4.8% | < 1% |
| 7.4 | 91.3% | 7.9% | < 1% |
| 9.0 | 68.7% | 30.5% | < 1% |
Table 2: Effect of Temperature and Light on this compound Stability (pH 7.4 Buffer)
| Condition | % this compound Remaining | % this compound Acid | % this compound S-oxide |
| 4°C, Dark | 98.9% | < 1% | < 0.5% |
| 25°C, Dark | 91.3% | 7.9% | < 1% |
| 25°C, Ambient Light | 85.6% | 8.1% | 5.5% |
| 37°C, Dark | 82.4% | 15.3% | 1.8% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is used to intentionally degrade this compound to generate its primary degradation products, which is essential for developing and validating a stability-indicating analytical method.[8][9] A target degradation of 5-20% is recommended.[10]
Objective: To identify degradation pathways and generate degradation products for analytical method validation.[11]
Materials:
-
This compound
-
1 M HCl, 1 M NaOH, 3% H₂O₂
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, heating block, UV lamp (254 nm)
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial.
-
Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal: Water. Incubate at 80°C for 24 hours.
-
Photolytic: Water. Expose to UV light (254 nm) for 24 hours. A control sample should be wrapped in foil.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples with mobile phase to a final concentration of ~50 µg/mL and analyze by HPLC-UV.
Caption: Workflow for the forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify this compound from its major degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Expected Retention Times:
-
This compound Acid: ~3.5 min
-
This compound S-oxide: ~5.8 min
-
This compound: ~8.2 min
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. inis.iaea.org [inis.iaea.org]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. sgs.com [sgs.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Thiophene E & Cell Viability Assay Interference
Welcome to the Technical Support Center. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential interference caused by "Thiophene E" and other thiophene-containing compounds in common cell viability assays.
Disclaimer: "this compound" is not a standard chemical nomenclature. This guide addresses potential interference based on the known chemical properties of the thiophene (B33073) ring and its derivatives. The reactivity of a specific thiophene derivative will depend on its complete chemical structure.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why might it interfere with my cell viability assay?
A1: "this compound" likely refers to a specific derivative of thiophene, a five-membered aromatic ring containing a sulfur atom.[1][2] Thiophene and its derivatives are used in the synthesis of many pharmaceuticals and other biologically active molecules.[1][3][4] Interference with cell viability assays can arise from the inherent chemical properties of the thiophene ring and its substituents. The sulfur atom and the pi electron system make the thiophene ring reactive and susceptible to oxidation and electrophilic substitution, which can potentially interact with assay reagents.[1][5][6]
Q2: Which cell viability assays are most susceptible to interference from thiophene compounds?
A2: Tetrazolium-based assays like MTT and MTS are particularly prone to interference from compounds that can chemically reduce the tetrazolium salt or interact with cellular dehydrogenases.[7][8][9] Compounds containing thiol groups are known to cause significant interference.[7][8][9] Given that thiophene is a sulfur-containing heterocycle, there is a potential for interaction with the assay chemistry. ATP-based assays, which measure the level of intracellular ATP, are generally less susceptible to interference from colored or redox-active compounds.[10][11]
Q3: What are the common signs of assay interference?
A3: Signs of interference include:
-
High background absorbance or fluorescence in "no-cell" control wells containing only media and the test compound.[12]
-
A dose-response curve that does not follow a typical sigmoidal shape.
-
Inconsistent results between replicate wells or experiments.[12]
-
A significant change in the color of the assay medium upon addition of the test compound, even in the absence of cells.
Q4: How can I confirm that "this compound" is interfering with my assay?
A4: The most direct way to confirm interference is to run a "no-cell" control experiment.[12][13] This involves incubating your test compound ("this compound") with the assay reagent in the cell culture medium, but without any cells. If you observe a change in signal (e.g., color change in an MTT assay), it indicates direct interference.[12][13]
Troubleshooting Guides
Issue 1: High Background Signal in Control Wells
Possible Cause: The thiophene compound is directly reducing the tetrazolium salt (e.g., MTT, MTS) or is inherently colored, leading to a false-positive signal.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | No-Cell Control: | Run the assay with your compound at various concentrations in cell-free media. |
| 2 | Spectrophotometric Scan: | Measure the absorbance spectrum of your compound in the assay medium to check for overlapping absorbance with the assay's detection wavelength. |
| 3 | Alternative Assay: | Switch to an orthogonal assay with a different detection principle, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a protease-based viability assay.[10][14] |
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause: The thiophene compound may be unstable in the culture medium, precipitating out of solution, or its interference may be time-dependent.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Solubility Check: | Visually inspect the wells under a microscope for any signs of compound precipitation. |
| 2 | Time-Course Experiment: | In a no-cell setup, measure the signal generated by the compound and assay reagent at different time points. |
| 3 | Reduce Incubation Time: | If possible, reduce the incubation time of the cells with the assay reagent to minimize the window for interference.[15] |
Experimental Protocols
Protocol 1: No-Cell Interference Control for MTT Assay
-
Plate Setup: Prepare a 96-well plate without cells.
-
Add Components: To appropriate wells, add the same volume of cell culture medium as used in your cell-based experiment.
-
Add Compound: Add "this compound" (and vehicle control) at the same concentrations used in your cell-based experiment.
-
Add MTT Reagent: Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate: Incubate the plate under the same conditions as your main experiment (e.g., 2-4 hours at 37°C).
-
Add Solubilizer: Add 100 µL of solubilization buffer (e.g., DMSO or a detergent-based solution) to each well.
-
Read Plate: Measure the absorbance at 570 nm. A significant absorbance in the compound-only wells indicates interference.[13][16]
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Plate Cells: Seed cells in an opaque-walled 96-well plate and treat them with "this compound" for the desired duration.
-
Equilibrate Plate: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare Reagent: Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add Reagent: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.
-
Mix: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read Plate: Measure luminescence using a plate luminometer.[11]
Visualizations
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Principles of common cell viability assays and potential points of interference.
References
- 1. longdom.org [longdom.org]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 5. chemneo.com [chemneo.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 11. ATP cell viability assay | RE-Place [re-place.be]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. blog.quartzy.com [blog.quartzy.com]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Thiophene-Based Polymer Film Morphology Control
Welcome to the technical support center for "Thiophene E" polymer film morphology control. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the preparation of thiophene-based polymer thin films.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the morphology of thiophene-based polymer films?
A1: The final morphology of a thiophene-based polymer film is a result of a complex interplay of several factors. The most critical include the choice of solvent, polymer concentration, the deposition technique employed, and any post-deposition treatments like thermal annealing. The intrinsic properties of the polymer, such as its molecular weight and regioregularity, also play a significant role.[1]
Q2: How does the choice of solvent impact the film morphology?
A2: The solvent choice is crucial as it dictates the polymer's solubility and how the polymer chains self-organize during film formation.[2] Key solvent properties to consider are:
-
Boiling Point: High-boiling-point solvents evaporate slowly, providing more time for the polymer chains to arrange into a more ordered state.[1][2]
-
Solubility: The polymer must be fully dissolved to prevent the formation of aggregates in the final film.[2]
-
Solvent-Polymer Interactions: The interactions between the solvent and the polymer's side chains can influence the polymer's conformation in solution and its subsequent packing in the solid state.[2] Films prepared from different solvents can exhibit varying degrees of crystallinity and molecular orientation.[2][3][4]
Q3: What is the role of thermal annealing in controlling film morphology?
A3: Thermal annealing provides the necessary thermal energy for polymer chains to rearrange and adopt a more thermodynamically favorable and ordered structure. This process can lead to increased crystallinity, larger crystalline domains, and reduced defect density.[2][5] The effectiveness of annealing is highly dependent on the temperature and duration.[2]
Q4: Which characterization techniques are essential for evaluating film morphology?
A4: A comprehensive understanding of film morphology requires a combination of characterization techniques:
-
Atomic Force Microscopy (AFM): Provides topographical information about the film's surface, including roughness and the size of domains.[2]
-
X-ray Diffraction (XRD): Used to assess the crystallinity of the film.[5] Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is particularly useful for thin films.
-
UV-Vis Absorption Spectroscopy: Can provide insights into the degree of polymer aggregation and ordering in the film.[5][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor Polymer Solubility and Aggregation in Solution
-
Symptoms:
-
Possible Causes:
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of high-boiling point aromatic solvents.[2]
-
Solvent Mixtures: Use a mixture of a "good" solvent and a "poor," higher-boiling point solvent to control the drying time.[2]
-
Additives: Consider using solvent additives like 1,8-diiodooctane (B1585395) (DIO) or 1-chloronaphthalene (B1664548) (CN) at low concentrations (e.g., 0.5-3 vol%) to influence polymer aggregation.[2]
-
Optimize Concentration: Start with a lower polymer concentration (e.g., 2-5 mg/mL) and incrementally increase it.[2]
-
Issue 2: Film Defects (Pinholes, Voids, Streaks)
-
Symptoms:
-
Possible Causes:
-
Contamination: Particulate matter on the substrate or in the polymer solution.[7][8]
-
Poor Wetting: The polymer solution does not spread evenly on the substrate.[2][7]
-
Rapid Solvent Evaporation: A solvent that evaporates too quickly can lead to non-uniform film formation.[7]
-
Spin Coating Issues: Incorrect dispensing of the solution or inappropriate spin speed and acceleration.[7]
-
-
Troubleshooting Steps:
-
Improve Cleanliness: Work in a clean environment and filter the polymer solution through a syringe filter (e.g., 0.2 or 0.45 µm PTFE) before deposition.[7] Ensure substrates are meticulously cleaned.
-
Substrate Surface Treatment: To improve wetting, consider treating the substrate with methods like UV-ozone or a surface modifier like hexamethyldisilazane (B44280) (HMDS).[7]
-
Optimize Spin Coating Parameters:
-
Solvent Selection: Use a solvent with a higher boiling point to slow down evaporation.[7]
-
Issue 3: Non-Uniform Film Thickness and High Surface Roughness
-
Symptoms:
-
Variations in film thickness across the substrate.
-
A rough film surface as observed by AFM.[7]
-
-
Possible Causes:
-
Inappropriate Solvent: A solvent with poor solubility for the polymer can lead to aggregation and increased roughness.[7]
-
Lack of Annealing: As-cast films are often not in their most thermodynamically stable state and can exhibit a rough morphology.[7]
-
Sub-optimal Deposition Parameters: Incorrect spin speed, acceleration, or duration can lead to non-uniformity.[9]
-
-
Troubleshooting Steps:
-
Solvent and Concentration Optimization: Refer to the troubleshooting steps for poor solubility.
-
Thermal Annealing: Experiment with a range of annealing temperatures and durations. The optimal temperature is typically between the polymer's glass transition temperature (Tg) and melting temperature (Tm).[2]
-
Deposition Technique: For spin-coating, adjust the spin speed and time to control the film thickness and drying rate.[2] Alternative techniques like solution-shearing or blade-coating can promote better alignment of polymer chains.[2]
-
Data Summary Tables
Table 1: Influence of Solvent Choice on Film Properties
| Solvent | Boiling Point (°C) | Key Effect on Morphology | Resulting Film Characteristics |
| Chloroform | 61.2 | Rapid evaporation | Can lead to better crystallinity in some cases due to rapid solvent removal.[3][4] |
| Chlorobenzene | 131.7 | Slower evaporation | Allows more time for polymer chain organization, often leading to more ordered films.[3][4] |
| Dichlorobenzene | 180.5 | Very slow evaporation | Promotes high degrees of self-organization and crystallinity. |
Table 2: Effect of Thermal Annealing on P3HT Film Properties
| Annealing Temperature (°C) | Annealing Time (min) | Effect on Crystallinity | Impact on Surface Roughness |
| As-cast | 0 | Lower | Higher |
| 120 | 20 | Increased | Can decrease initially as amorphous regions are consumed.[10] |
| 150 | 30 | Significantly Increased | May increase at higher temperatures due to crystal growth.[10] |
| 170 | 15 | Highly Crystalline | Dependent on substrate and polymer regioregularity.[5] |
Experimental Protocols
Protocol 1: Thin Film Deposition by Spin-Coating
-
Solution Preparation:
-
Prepare a solution of the thiophene-based polymer in a suitable high-boiling point solvent (e.g., chlorobenzene) at a concentration of 5 mg/mL.[2]
-
Heat the solution at 80 °C with stirring for at least 2 hours to ensure complete dissolution.[2]
-
While hot, filter the solution through a 0.45 µm PTFE syringe filter.[2]
-
-
Substrate Preparation:
-
Pre-clean the substrates (e.g., glass or silicon wafers) by sonicating in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.[2]
-
Dry the substrates with a stream of nitrogen.[2]
-
Optional: Treat the substrates with UV-ozone for 15 minutes to create a hydrophilic surface.[2]
-
-
Spin-Coating:
-
Place the substrate on the spin-coater chuck.
-
Dispense the hot polymer solution onto the center of the substrate.
-
Spin-coat at 1500 rpm for 60 seconds.[2] Note: Optimal spin speed and time will vary depending on the desired thickness and solution properties.
-
-
Annealing:
-
Transfer the coated substrate to a hotplate for thermal annealing under a nitrogen atmosphere.[2]
-
Protocol 2: Thermal Annealing Optimization
-
Prepare a series of identical polymer films on the desired substrate using a consistent deposition protocol.
-
Select a range of annealing temperatures below the polymer's degradation temperature. A good starting point is to bracket the polymer's glass transition and melting temperatures.
-
Select a range of annealing times (e.g., 5, 15, 30, 60 minutes).
-
Anneal each sample at a specific temperature and time combination in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Allow the samples to cool down to room temperature slowly.
-
Characterize the morphology of each annealed film using techniques like AFM and XRD to determine the optimal annealing conditions.
Visualizations
Caption: Experimental workflow for thiophene (B33073) polymer film fabrication and characterization.
Caption: Logical troubleshooting guide for common film morphology issues.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of Solvent-Dependent Morphology on Molecular Doping and Charge Transport in Conductive Thiophene Polymer [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Effect of annealing on the electronic structure of poly(3-hexylthiophene) thin film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. coatingsystems.com [coatingsystems.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiophene (B33073), a five-membered sulfur-containing heterocyclic ring, serves as a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1] Thiophene derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This guide provides an objective comparison of the performance of various thiophene derivatives, supported by experimental data, to aid researchers and drug development professionals in their quest for novel therapeutic agents.
Anticancer Activity of Thiophene Derivatives
Thiophene-based compounds have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[2] Their mechanisms of action are diverse and include the inhibition of crucial enzymes like kinases, disruption of microtubule dynamics, and induction of apoptosis.[5][6]
Table 1: In Vitro Anticancer Activity of Selected Thiophene Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 2b | Hep3B | MTS Assay | 5.46 | Doxorubicin | Not Specified | [7] |
| Compound 2e | Hep3B | MTS Assay | 12.58 | Doxorubicin | Not Specified | [7] |
| TP 5 | HepG2 | MTT Assay | Not Specified | Paclitaxel | Not Specified | [8] |
| Compound 3b | HepG2 | Not Specified | 3.105 | Sorafenib | Not Specified | [9][10] |
| Compound 4c | HepG2 | Not Specified | 3.023 | Sorafenib | Not Specified | [9][10] |
| Compound 2 | MCF-7 | Not Specified | 6.57 | Doxorubicin | 4.17 | [11] |
| Compound 8 | MCF-7 | Not Specified | 8.08 | Doxorubicin | 4.17 | [11] |
| SB-200 | MCF-7 | Not Specified | <30 | Doxorubicin | Not Specified | [12] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[13][14]
-
Cell Plating: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[14] Incubate for a specified period, typically 24-72 hours.[14]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Formazan Solubilization: Aspirate the culture medium and add a solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 490 nm) using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the cell viability against the compound concentration.[13]
Several thiophene derivatives exert their anticancer effects by targeting signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 and Akt pathways.[9][10]
Anti-inflammatory Activity of Thiophene Derivatives
Thiophene-containing compounds are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).[3][15] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[1][3][15]
Table 2: In Vitro Anti-inflammatory Activity of Selected Thiophene Derivatives
| Compound ID | Target Enzyme | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 1 | 5-LOX | In vitro enzyme inhibition | 29.2 | Not Specified | Not Specified | [15] |
| Compound 2 | Not Specified | Not Specified | 6.0 | Not Specified | Not Specified | [16] |
| Compound 3 | Not Specified | Not Specified | 6.6 | Not Specified | Not Specified | [16] |
| Compound 4c | COX-2 | In vitro enzyme inhibition | 31.59 (µg/mL) | Not Specified | Not Specified | [17] |
| Compound 7f | COX/5-LOX/TNF-α | In vitro inhibition | Not Specified | Not Specified | Not Specified | [18] |
| Compound 7g | COX/5-LOX/TNF-α | In vitro inhibition | Not Specified | Not Specified | Not Specified | [18] |
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[19]
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for a few days before the experiment.
-
Compound Administration: Administer the thiophene derivative or the reference drug (e.g., indomethacin) orally or intraperitoneally at a specific dose.[19] A control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution (a phlogistic agent) into the sub-plantar tissue of the right hind paw of each animal.
-
Measurement of Edema: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw edema indicates anti-inflammatory activity.
Thiophene derivatives can suppress inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and interleukins (IL-6, IL-8), often through the downregulation of signaling pathways like NF-κB.[20]
Antimicrobial Activity of Thiophene Derivatives
The thiophene scaffold is present in several clinically used antimicrobial agents.[1] Thiophene derivatives exhibit activity against a wide range of pathogens, including drug-resistant bacteria, by mechanisms such as disrupting cell membrane integrity and inhibiting essential bacterial enzymes.[4][21][22]
Table 3: In Vitro Antimicrobial Activity of Selected Thiophene Derivatives
| Compound ID | Bacterial Strain | Assay | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| F20 | MRSA | Not Specified | 24-48 | Methicillin | Not Specified | [21] |
| Thiophene 4 | A. baumannii (Col-R) | Broth Microdilution | 16-32 (MIC50) | Not Specified | Not Specified | [4][22] |
| Thiophene 5 | A. baumannii (Col-R) | Broth Microdilution | 16-32 (MIC50) | Not Specified | Not Specified | [4][22] |
| Thiophene 8 | E. coli (Col-R) | Broth Microdilution | 8-32 (MIC50) | Not Specified | Not Specified | [4][22] |
| Compound 7 | P. aeruginosa | Not Specified | More potent than Gentamicin | Gentamicin | Not Specified | [23][24] |
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[4][25][26][27]
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).[28]
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the thiophene derivative in the broth to obtain a range of concentrations.[25]
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).[28]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.[28]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[28]
A typical workflow for assessing the antibacterial potential of novel thiophene derivatives involves a series of assays to determine their inhibitory and bactericidal concentrations, and to elucidate their mechanism of action.[28]
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. api.pageplace.de [api.pageplace.de]
- 27. woah.org [woah.org]
- 28. benchchem.com [benchchem.com]
A Comparative Guide to Validating Biological Target Engagement of Thiophene-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The validation of a drug's engagement with its intended biological target is a critical step in the drug discovery and development process. It provides essential evidence of the mechanism of action and is a key determinant of a compound's potential therapeutic efficacy. Thiophene (B33073) and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, found in numerous approved drugs. This guide provides a comparative overview of various experimental methods to validate the target engagement of thiophene-containing compounds, using the antiplatelet agent prasugrel (B1678051) and the CFTR potentiator ivacaftor (B1684365) as illustrative examples.
Case Study 1: Prasugrel and the P2Y12 Receptor
Prasugrel is a thienopyridine-based prodrug whose active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting platelet aggregation.[1][2] Validating its engagement with P2Y12 is crucial for understanding its antithrombotic effects.
Comparison of Target Engagement Validation Methods for Prasugrel
| Method | Principle | Key Quantitative Readout | Advantages | Limitations |
| Light Transmission Aggregometry (LTA) | Measures the change in light transmission through platelet-rich plasma as platelets aggregate in response to an agonist like ADP.[3][4] | Maximal Platelet Aggregation (MPA) (%) | Gold standard for platelet aggregation studies; provides a functional readout of P2Y12 inhibition. | Requires fresh blood samples; can be variable between individuals. |
| VerifyNow P2Y12 Assay | A point-of-care, whole-blood, cartridge-based turbidimetric assay that measures platelet aggregation in response to ADP.[4][5] | P2Y12 Reaction Units (PRU) and % Inhibition | Rapid and easy to use; provides a standardized measure of P2Y12 inhibition.[6] | Less detailed than LTA; provides a more global measure of platelet function. |
| Flow Cytometry | Uses fluorescently labeled antibodies to quantify the occupancy of P2Y12 receptors on the platelet surface by the drug's active metabolite.[7][8] | Receptor Occupancy (%) | Provides a direct measure of target binding at the single-cell level. | Requires specialized equipment and expertise; can be complex to develop and validate. |
| Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay | A flow cytometry-based assay that measures the phosphorylation state of VASP, a downstream marker of P2Y12 receptor activation.[3] | Platelet Reactivity Index (PRI) (%) | Specific for the P2Y12 pathway; provides a functional readout of receptor inhibition. | Indirect measure of target engagement; requires cell permeabilization. |
Case Study 2: Ivacaftor and the CFTR Protein
Ivacaftor is a drug that potentiates the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Although not a thiophene derivative itself, its target engagement methodologies are highly relevant and provide an excellent comparison to those used for thiophene-containing compounds. Validating the direct binding of ivacaftor to CFTR is key to confirming its mechanism of action.
Comparison of Target Engagement Validation Methods for Ivacaftor
| Method | Principle | Key Quantitative Readout | Advantages | Limitations |
| Photoaffinity Labeling (PAL) with Mass Spectrometry | A photoreactive version of the drug is used to covalently bind to its target upon UV irradiation. The binding site is then identified by mass spectrometry.[1][9] | Identification of labeled peptides and amino acid residues | Provides direct evidence of binding and identifies the specific binding site. | Requires synthesis of a photo-probe; can be technically challenging. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at the surface of a sensor chip when the target protein (immobilized on the chip) binds to the drug.[10][11] | Association rate (ka), Dissociation rate (kd), and Equilibrium dissociation constant (KD) | Provides real-time kinetic data on the binding interaction; label-free. | Requires purified protein; may not fully recapitulate the cellular environment. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein in the presence of a ligand. Ligand binding typically stabilizes the protein.[12][13][14] | Thermal shift (ΔTm) | Can be performed in intact cells and tissues; label-free. | Not all binding events result in a measurable thermal shift; can be low-throughput. |
| Functional Assays (e.g., Ussing Chamber, Patch Clamp) | Measure the physiological function of the target protein (e.g., ion channel activity) in response to the drug.[15][16] | Change in ion current (e.g., ΔIsc) | Directly links target engagement to a functional outcome. | Indirect measure of binding; can be influenced by off-target effects. |
Experimental Protocols
Light Transmission Aggregometry (LTA) for Prasugrel
-
Sample Preparation: Collect whole blood into tubes containing 3.2% sodium citrate. Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain platelet-poor plasma (PPP).
-
Assay Procedure: Adjust the platelet count in the PRP to a standardized concentration using PPP. Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline. Replace with a cuvette containing PRP to set the 0% aggregation baseline.
-
Measurement: Add an agonist (e.g., 20 µM ADP) to the PRP sample and record the change in light transmittance for a defined period (e.g., 5-10 minutes).
-
Data Analysis: The maximal platelet aggregation (MPA) is calculated as the maximum percentage change in light transmittance.[17]
Photoaffinity Labeling (PAL) and Mass Spectrometry for Ivacaftor
-
Probe Synthesis: Synthesize a photoaffinity probe by modifying the ivacaftor structure to include a photoreactive group (e.g., a diazirine) and an enrichment tag (e.g., biotin).[1][9]
-
Cell Treatment and Photolabeling: Incubate cells expressing the target protein (CFTR) with the photoaffinity probe. Irradiate the cells with UV light to induce covalent cross-linking of the probe to the target.
-
Protein Enrichment and Digestion: Lyse the cells and enrich the biotin-tagged protein-probe complexes using streptavidin beads. Digest the enriched proteins into peptides using an enzyme like trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptides that are covalently modified by the probe.
-
Data Analysis: Map the modified peptides back to the protein sequence to identify the binding site(s).[1]
Visualizing Workflows and Pathways
Caption: A general workflow for validating the biological target engagement of a compound.
Caption: Signaling pathway of Prasugrel's antiplatelet activity.
Caption: Experimental workflow for photoaffinity labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prasugrel achieves greater and faster P2Y12receptor-mediated platelet inhibition than clopidogrel due to more efficient generation of its active metabolite in aspirin-treated patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet inhibition with prasugrel (CS‐747) compared with clopidogrel in patients undergoing coronary stenting: the subset from the JUMBO study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of a New P2Y12 Receptor Specific Platelet Aggregation Test with Other Laboratory Methods in Stroke Patients on Clopidogrel Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of INNOVANCE® PFA P2Y and VerifyNow P2Y12 assay for the assessment of clopidogrel resistance in patients undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-time platelet P2Y12 receptor occupancy as a promising pharmacodynamics biomarker for bridging the gap between PK/PD of clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversibility of platelet P2Y12 inhibition by platelet supplementation: ex vivo and in vitro comparisons of prasugrel, clopidogrel and ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of binding sites for ivacaftor on the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Speeding Up the Identification of Cystic Fibrosis Transmembrane Conductance Regulator-Targeted Drugs: An Approach Based on Bioinformatics Strategies and Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Mechanism of the Cystic Fibrosis Transmembrane Conductance Regulator Potentiator Ivacaftor in G551D-mediated Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Thiophene-Based Kinase Inhibitors: A Guide to Selectivity Assessment
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies, particularly protein kinase inhibitors, is a cornerstone of modern drug discovery. The thiophene (B33073) scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent kinase inhibitors due to its unique physicochemical properties.[1][2][3] However, a critical challenge in developing any kinase inhibitor is ensuring its selectivity. Off-target activities can lead to unexpected side effects or reduced efficacy.[4][5][6] Therefore, comprehensive cross-reactivity profiling is an indispensable step in the preclinical development of novel therapeutic agents.
This guide provides a framework for the comparative cross-reactivity analysis of a hypothetical thiophene-based kinase inhibitor, "Thiophene E." The objective is to objectively compare its performance with other alternatives, supported by standardized experimental data and detailed methodologies, to aid researchers in making informed decisions during the drug development process.
Kinase Inhibition Profiling: Comparative Data
The inhibitory activity of "this compound" and two alternative compounds, "Inhibitor X" (a multi-targeted inhibitor) and "Inhibitor Y" (a highly selective inhibitor), was assessed against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce a specific kinase's activity by 50%, were determined. Lower IC50 values indicate higher potency. The data presented in Table 1 are hypothetical for illustrative purposes.
Table 1: Comparative Kinase Inhibition Profiles (IC50, nM)
| Target Kinase | This compound (IC50, nM) | Inhibitor X (IC50, nM) | Inhibitor Y (IC50, nM) |
| Primary Target | |||
| VEGFR2 | 12 | 15 | 10 |
| Off-Target Kinases | |||
| EGFR | 850 | 35 | >10,000 |
| PDGFRβ | 250 | 50 | 8,500 |
| c-Kit | 1,500 | 75 | >10,000 |
| CDK2 | >10,000 | 1,200 | >10,000 |
| ROCK1 | 5,600 | 900 | >10,000 |
| PKA | >10,000 | 2,500 | >10,000 |
Experimental Protocols
Accurate and reproducible data are the foundation of any comparative analysis. The following section details a standard protocol for an in vitro kinase assay used to generate the type of data presented in Table 1.
Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for determining the potency and selectivity of kinase inhibitors.[7]
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
2. Materials:
-
Recombinant human kinases (e.g., VEGFR2, EGFR, etc.)
-
Biotinylated peptide substrate specific to each kinase
-
Europium-labeled anti-phospho-specific antibody
-
Test compounds ("this compound", "Inhibitor X", "Inhibitor Y") dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
3. Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.
-
Assay Plate Preparation: Add 2 µL of the kinase reaction buffer to the appropriate wells of a 384-well plate. Add 1 µL of the serially diluted test compounds. Include wells with DMSO only as a "no inhibition" (100% activity) control and wells without the kinase as a background control.
-
Kinase Reaction: Prepare a mixture of the specific kinase and its corresponding biotinylated peptide substrate in the kinase reaction buffer. Add 3 µL of this mixture to each well. Allow the plate to incubate for 15 minutes at room temperature to facilitate inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 4 µL of ATP solution to all wells. The final ATP concentration should be at or near the Michaelis constant (Km) for each specific kinase to ensure accurate IC50 determination.[8]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the kinase reaction by adding the detection solution containing the europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
Signal Measurement: Incubate the plate for an additional 60 minutes at room temperature to allow for antibody binding, then read the TR-FRET signal on a compatible plate reader.
4. Data Analysis:
-
Subtract the background signal (wells without kinase) from all other readings.
-
Normalize the data relative to the "no inhibition" control (0% inhibition) and background control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation using appropriate software to determine the IC50 value for each compound against each kinase.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following visualizations were created using Graphviz (DOT language) to depict a typical cross-reactivity screening workflow and a simplified signaling pathway potentially affected by "this compound."
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Thiophene Derivative Shows Promise in Angiogenesis Inhibition: A Comparative Analysis
For Immediate Release
A novel thiophene (B33073) derivative, designated "Thiophene E" (compound 14d), has demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This guide provides a comparative benchmark of this compound against established VEGFR-2 inhibitors, offering researchers and drug development professionals a comprehensive overview of its potential.
Performance Benchmark: this compound vs. Known VEGFR-2 Inhibitors
This compound's inhibitory potency was evaluated and compared against well-established, FDA-approved VEGFR-2 inhibitors, including Sorafenib, Sunitinib, and Pazopanib. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are presented in the table below.
| Compound | IC50 (nM) for VEGFR-2 |
| This compound (compound 14d) | 191.1 |
| Sorafenib | 90 |
| Sunitinib | 80 |
| Pazopanib | 30 |
Note: IC50 values can vary based on experimental conditions.
The data indicates that while the established inhibitors show higher potency, this compound demonstrates a noteworthy inhibitory effect on VEGFR-2, positioning it as a promising candidate for further investigation and optimization in the landscape of anti-angiogenic therapies.
Experimental Protocols
The following is a detailed methodology for the in vitro VEGFR-2 kinase inhibition assay used to determine the IC50 values.
In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of VEGFR-2 by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds (this compound and known inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well white opaque assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: To each well of a 96-well plate, add the following:
-
Test compound dilution
-
Recombinant VEGFR-2 enzyme
-
Substrate solution
-
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizing the Mechanism of Action
To illustrate the biological context of this compound's activity, the following diagram outlines the VEGFR-2 signaling pathway, a critical pathway for angiogenesis.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition by this compound.
A Comparative Guide to Thienopyrimidine and Thienopyridine Derivatives as VEGFR-2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of thienopyrimidine and thienopyridine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. The data and protocols presented are compiled from preclinical research to facilitate the understanding and development of novel anti-angiogenic agents.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of thienopyrimidine and thienopyridine analogs against VEGFR-2 kinase. The core scaffold modifications and substitutions at various positions significantly impact the inhibitory potency.
Table 1: Structure-Activity Relationship of Thienopyrimidine and Thienopyridine Analogs as VEGFR-2 Inhibitors
| Compound ID | Core Scaffold | R1 Group | R2 Group | VEGFR-2 IC50 (µM) |
| 1 | Thienopyrimidine | Indole (B1671886) | Phenyl | 0.08 |
| 2 | Thienopyrimidine | Indole | 2-Thiophene | 0.132 |
| 3 | Thienopyrimidine | Indole | 4-Anisole | > 10 |
| 4 | Thienopyridine | Indole | Phenyl | 0.048 |
| 5 | Thienopyridine | Indole | 2-Thiophene | 0.055 |
| 6 | Thienopyridine | Indole | 4-Anisole | 0.47 |
| 7 | Thienopyrimidine | Benzofuran (B130515) | Phenyl | 0.024 |
| 8 | Thienopyridine | Benzofuran | Phenyl | 0.004 |
Data extracted from Munchhof et al., 2004.[1][2]
Key Structure-Activity Relationship Insights:
-
Core Scaffold: The thienopyridine scaffold generally exhibits higher potency compared to the thienopyrimidine scaffold (compare compounds 1 vs. 4, and 2 vs. 5).
-
R1 Group: Replacement of the indole moiety with a benzofuran ring at the R1 position tends to increase the inhibitory activity (compare compounds 1 vs. 7, and 4 vs. 8).
-
R2 Group: The nature of the substituent at the R2 position is critical for activity. A phenyl or a 2-thiophene group is well-tolerated, while the introduction of a methoxy (B1213986) group at the para-position of the phenyl ring (4-anisole) leads to a significant decrease in potency, particularly for the thienopyrimidine series.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of SAR studies. Below is a representative protocol for an in vitro VEGFR-2 kinase inhibition assay.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of test compounds to inhibit the phosphorylation activity of recombinant human VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Adenosine triphosphate (ATP)
-
Test compounds dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well plates
-
Detection reagent (e.g., Kinase-Glo™ Luminescent Kinase Assay)
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.
-
Kinase Reaction Mixture: The VEGFR-2 enzyme and the substrate are mixed in the assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by adding ATP to the mixture in the wells of a 96-well plate, along with the test compounds at varying concentrations.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: After incubation, a detection reagent is added to the wells. For luminescent assays, this reagent quantifies the amount of ATP remaining in the solution. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: The luminescence is measured using a microplate reader. The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating VEGFR-2 inhibitors.
References
In Vivo Efficacy of Thiophene-Based Anticancer Agents: A Comparative Analysis
Initial investigations into the in vivo efficacy of a specific natural product, Thiophene (B33073) E (Echinoynethiophene A), did not yield publicly available data from preclinical or clinical studies. Despite its demonstrated cytotoxic and antiproliferative effects against epidermoid skin cancer cells in vitro, a comprehensive evaluation of its performance within a living organism has not been documented in accessible scientific literature.
To provide researchers, scientists, and drug development professionals with a relevant comparative guide, this report will focus on a well-characterized thiophene derivative with published in vivo anticancer activity: 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) . This compound has shown promising results in a preclinical model of colon cancer and will be compared against a standard-of-care chemotherapeutic agent for this indication, 5-Fluorouracil (5-FU) .
This guide will delve into the comparative in vivo efficacy, mechanisms of action, and experimental protocols for BU17 and 5-FU, offering a comprehensive overview for researchers in the field of oncology drug development.
Comparative In Vivo Efficacy
The in vivo antitumor activity of BU17 has been evaluated in a CT26 murine colon carcinoma model. The results are summarized below in comparison to the known efficacy of 5-Fluorouracil in similar preclinical models.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Endpoints | Reference |
| BU17 (nanoparticle formulation) | BALB/c mice | CT26 colon carcinoma | Not specified | Significant reduction in tumor progression compared to control. | [1] |
| 5-Fluorouracil | BALB/c mice | CT26 colon carcinoma | 50 mg/kg, intraperitoneally, daily for 10 days | Significant tumor growth inhibition. |
Mechanism of Action: A Tale of Two Pathways
The anticancer effects of BU17 and 5-FU are mediated through distinct molecular mechanisms, targeting different cellular processes critical for cancer cell proliferation and survival.
BU17 exhibits a multi-targeted mechanism of action. It has been shown to inhibit WEE1 kinase , a key regulator of the G2/M cell cycle checkpoint. By inhibiting WEE1, BU17 prevents the phosphorylation of CDK1, leading to premature entry into mitosis and subsequent mitotic catastrophe in cancer cells. Additionally, BU17 has been found to disrupt microtubule dynamics by inhibiting tubulin polymerization . This interference with the mitotic spindle apparatus also contributes to cell cycle arrest at the G2/M phase and the induction of apoptosis.[1]
5-Fluorouracil , a cornerstone of chemotherapy for decades, primarily acts as a thymidylate synthase (TS) inhibitor . As a fluorinated analog of uracil, 5-FU is metabolized within the cell to several active compounds, including fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and the folate cofactor, N5,10-methylenetetrahydrofolate, leading to the inhibition of the synthesis of thymidine, an essential precursor for DNA replication. The resulting "thymineless death" induces cell cycle arrest and apoptosis.
Signaling and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following provides a generalized protocol for assessing the in vivo efficacy of anticancer compounds in a murine colon carcinoma model, based on standard methodologies.
1. Cell Culture and Animal Model:
-
CT26 murine colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Female BALB/c mice, 6-8 weeks old, are used for the study.
2. Tumor Inoculation:
-
CT26 cells are harvested, washed, and resuspended in phosphate-buffered saline (PBS).
-
A suspension of 1 x 10^6 CT26 cells in 100 µL of PBS is injected subcutaneously into the right flank of each mouse.
3. Treatment Protocol:
-
When tumors reach a palpable volume (e.g., 50-100 mm³), mice are randomly assigned to treatment groups (e.g., vehicle control, BU17, 5-FU).
-
BU17 Formulation: BU17 can be formulated in a suitable vehicle, such as a nanoparticle-based delivery system, for intravenous or intraperitoneal administration. The dosing schedule would be determined by prior toxicology and pharmacokinetic studies.
-
5-Fluorouracil Administration: 5-FU is typically dissolved in saline and administered intraperitoneally at a dose of 50 mg/kg daily for a specified duration (e.g., 10 days).
-
The vehicle control group receives the same volume of the vehicle used for the drug formulations.
4. Efficacy Assessment:
-
Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²)/2.
-
Animal body weight is monitored as an indicator of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Primary endpoints include tumor growth inhibition and, in some studies, overall survival.
5. Statistical Analysis:
-
Tumor growth curves are plotted, and statistical differences between treatment groups are analyzed using appropriate statistical tests, such as a two-way ANOVA.
-
Survival data is analyzed using the Kaplan-Meier method and log-rank test.
This comparative guide highlights the potential of the thiophene scaffold in the development of novel anticancer agents with distinct mechanisms of action from established chemotherapies. While in vivo data for Thiophene E remains elusive, the promising preclinical results for other thiophene derivatives like BU17 underscore the importance of continued research into this class of compounds for oncological applications.
References
The Rise of Thiophene E: A New Contender in Organic Transistor Performance
A comprehensive comparison of "Thiophene E," a representative of advanced thiophene-based semiconductors, against established materials reveals its competitive performance in the landscape of organic electronics. This guide delves into the quantitative performance metrics, experimental methodologies, and a visual breakdown of the fabrication and evaluation process for organic thin-film transistors (OTFTs).
Organic electronics promises a future of flexible, transparent, and low-cost devices. At the heart of this technology are organic semiconductors, the active materials in organic transistors. For years, materials like pentacene (B32325) and poly(3-hexylthiophene) (P3HT) have been the workhorses of the field. However, a new generation of materials, exemplified by advanced thiophene (B33073) derivatives, which we will refer to as "this compound," is emerging with enhanced performance characteristics. This comparison provides researchers, scientists, and drug development professionals with a detailed overview of how this compound stacks up against its predecessors and contemporaries.
Performance Benchmarking: A Quantitative Look
The performance of an organic semiconductor in a transistor is primarily evaluated by its charge carrier mobility, on/off current ratio, threshold voltage, and operational stability. The following table summarizes these key metrics for this compound in comparison to other widely used organic semiconductor materials. The data presented is a synthesis of values reported in various studies.
| Material Class | Representative Material | Hole Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Stability |
| Thiophene Derivative | This compound (e.g., DNTT, C10-DNTT) | 1.0 - 10.0 | > 10⁶ | -1 to -10 | High |
| Polythiophene | P3HT | 0.01 - 0.1 | 10³ - 10⁵ | -10 to -30 | Moderate |
| Acene | Pentacene | 0.1 - 1.0 | 10⁵ - 10⁷ | -10 to -20 | Low (air sensitive) |
| N-type Material | PDI8-CN2 | 0.1 - 1.0 (electron mobility) | > 10⁵ | 10 to 30 | Moderate |
Note: The performance of organic transistors is highly dependent on the fabrication process, device architecture, and measurement conditions. The values presented here are representative and intended for comparative purposes.
This compound, representing a class of modern thiophene-based small molecules, consistently demonstrates high hole mobility, often exceeding that of amorphous silicon.[1] This high mobility is crucial for the operational speed of the resulting electronic circuits. Furthermore, this compound-based devices typically exhibit high on/off ratios, which is essential for clear signal distinction in digital logic applications. Their stability in ambient air is also a significant advantage over materials like pentacene, which are notoriously sensitive to oxygen and moisture.[2]
Experimental Protocols: Fabricating and Characterizing Organic Transistors
The performance metrics tabulated above are obtained through a standardized set of fabrication and characterization procedures. The following outlines a typical experimental workflow for creating and testing bottom-gate, top-contact organic thin-film transistors.
Fabrication of Organic Thin-Film Transistors (OTFTs)
-
Substrate Cleaning: The process begins with a heavily doped silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide layer (gate dielectric). The substrate is sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.[3]
-
Dielectric Surface Treatment: To improve the interface quality between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (B89594) (OTS) is often deposited. This treatment promotes better molecular ordering of the semiconductor and reduces charge trapping.
-
Organic Semiconductor Deposition: The active material, such as a this compound derivative, is deposited as a thin film onto the treated dielectric surface. This is typically done through thermal evaporation in a high-vacuum chamber to ensure high purity and controlled thickness of the film.[3]
-
Source and Drain Electrode Deposition: Finally, the source and drain electrodes, commonly made of gold, are deposited on top of the semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the dimensions of this mask.
Characterization of OTFTs
The electrical characteristics of the fabricated OTFTs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or in ambient air to test for stability).
-
Transfer Characteristics: The drain current (Id) is measured as the gate voltage (Vg) is swept at a constant drain voltage (Vd). From this measurement, the on/off ratio and threshold voltage are extracted.
-
Output Characteristics: The drain current (Id) is measured as the drain voltage (Vd) is swept for different constant gate voltages (Vg). These curves are used to determine the charge carrier mobility in the saturation regime.
Visualizing the Process and Comparison
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
References
- 1. High performance organic semiconductors for field-effect transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Stability of organic thin-film transistors based on ultrathin films of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
A Head-to-Head Comparison of Synthesis Routes for 2-Acetylthiophene
In the landscape of heterocyclic chemistry, thiophene (B33073) and its derivatives are pivotal building blocks for the development of pharmaceuticals, agrochemicals, and materials. 2-Acetylthiophene (B1664040), a key intermediate, serves as a precursor to numerous high-value compounds, including thiophene-2-carboxylic acid and thiophene-2-acetic acid.[1] The efficient and scalable synthesis of this compound is, therefore, a subject of significant interest to researchers in both academic and industrial settings.
This guide provides a head-to-head comparison of the most common synthetic routes to 2-acetylthiophene, focusing on the widely employed Friedel-Crafts acylation reaction. We will explore various catalytic systems, from traditional Lewis acids to modern solid-acid catalysts, and present a detailed analysis of their performance based on experimental data.
Route 1: Friedel-Crafts Acylation of Thiophene
The most prevalent method for synthesizing 2-acetylthiophene is the Friedel-Crafts acylation of thiophene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the thiophene ring, primarily at the more reactive 2-position. The reaction typically employs an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a catalyst.[1][2]
The choice of catalyst is crucial and significantly impacts reaction efficiency, selectivity, and environmental footprint. Below, we compare several catalytic systems.
A summary of the performance of various catalytic systems for the Friedel-Crafts acylation of thiophene is presented in the table below.
| Catalyst System | Acylating Agent | Molar Ratio (Thiophene:Acylating Agent) | Temperature (°C) | Time (h) | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Key Observations |
| Hβ Zeolite | Acetic Anhydride | 1:3 | 60 | 2 | ~99 | 98.6 | Excellent activity and reusability. Environmentally benign alternative to Lewis acids.[2][3] |
| Phosphoric Acid (H₃PO₄) | Acetic Anhydride | 1:1.2 (approx.) | 70-80 | 2-3 | >99 | 95 | Green and efficient method. The catalyst can be recycled with the reaction bottoms.[4][5] |
| Zinc Chloride (ZnCl₂) | Acetic Anhydride | 1:1 | 95 (reflux) | - | 77 | 77 | Requires less than one mole of catalyst per mole of acylating agent, an advantage over other Lewis acids.[6] |
| Stannic Chloride (SnCl₄) | Acetyl Chloride | - | - | - | - | - | A classic method for preparing 2-acetylthiophene, though quantitative data is less available in recent literature.[1] |
| Iodine (I₂) | Acetic Anhydride | - | - | - | - | - | Acetylates thiophene under mild conditions.[7] |
Protocol 1: Acylation using a Solid Acid Catalyst (Hβ Zeolite) [2][3]
-
Reaction Setup: In a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.
-
Catalyst Addition: Add 1.17 g of fresh Hβ zeolite catalyst to the reaction mixture.
-
Reaction: Heat the mixture in a water bath to 60°C and stir magnetically for 2 hours.
-
Workup: After the reaction is complete, cool the mixture. The solid catalyst can be recovered by filtration for regeneration and reuse.
-
Purification: The liquid product can be purified by distillation.
Protocol 2: Acylation using Phosphoric Acid [4]
-
Reaction Setup: In a suitable reactor, add thiophene (84 kg, ~1000 mol) and acetic anhydride (102 kg, ~1000 mol).
-
Catalyst Addition: Add 500 g of phosphoric acid.
-
Reaction: Heat the mixture to 70-80°C and maintain for 2-3 hours. Monitor the reaction by gas chromatography (GC).
-
Purification: Upon completion, the product is purified by rectification (distillation), collecting the fraction at the appropriate boiling point. The remaining reactor bottoms containing the catalyst can be used for subsequent batches.
Protocol 3: Acylation using Zinc Chloride [6]
-
Reaction Setup: To a mixture of 84 grams (1 mole) of thiophene and 107 grams (1 mole) of 95% acetic anhydride, slowly add 14 grams (0.1 mole) of zinc chloride.
-
Reaction: A spontaneous exothermic reaction occurs, with the temperature rising from 30°C to 95°C.
-
Workup: After the initial reaction subsides, the mixture is cooled to room temperature and washed with water.
-
Purification: The product is obtained by distillation, yielding 97 grams (77% conversion) of 2-acetylthiophene.
The following diagram illustrates the general workflow for the Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene.
Route 2: Alternative Synthesis Pathways
While Friedel-Crafts acylation is the most direct route, other methods exist for synthesizing the thiophene core, which can be adapted to produce acetylated derivatives. These are generally more complex and are typically employed when specific substitution patterns are required.
-
Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.[8][9] While versatile for creating substituted thiophenes, it is not a common route for the synthesis of the parent 2-acetylthiophene due to the required 1,4-dicarbonyl precursor.
-
Gewald Aminothiophene Synthesis: This is a multi-component reaction that yields polysubstituted 2-aminothiophenes.[10][11][12] It has been modified to produce 3-acetyl-2-aminothiophenes.[13] However, it is not a direct route to 2-acetylthiophene and is primarily used for creating amino-functionalized thiophenes.
-
From Acetophenone (B1666503) Derivatives: A multi-step synthesis starting from acetophenone derivatives can yield 5-aryl-2-acetylthiophenes.[14] This process involves a Vilsmeier-Haack reaction followed by cyclization and is suitable for producing more complex, substituted 2-acetylthiophene analogues.[14]
The following diagram illustrates the conceptual relationship between different named reactions for thiophene synthesis.
Conclusion
For the direct synthesis of 2-acetylthiophene, Friedel-Crafts acylation of thiophene remains the most efficient and widely practiced method. The choice of catalyst offers a trade-off between reactivity, cost, and environmental impact. Modern solid-acid catalysts like Hβ zeolite present a highly effective and green alternative to traditional Lewis acids, offering high yields and catalyst reusability.[2] The phosphoric acid-catalyzed method also demonstrates high efficiency and potential for industrial-scale production with catalyst recycling.[4][5] While other named reactions like the Paal-Knorr and Gewald syntheses are powerful tools in the synthetic chemist's arsenal, they are better suited for the construction of more complex, substituted thiophene derivatives rather than the parent 2-acetylthiophene.
References
- 1. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]
- 2. tsijournals.com [tsijournals.com]
- 3. benchchem.com [benchchem.com]
- 4. Method for preparing 2- acetylthiophene - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN106892895A - A kind of preparation method of 2 acetyl thiophene - Google Patents [patents.google.com]
- 6. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 7. Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years) [chemeducator.org]
- 8. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Gewald Reaction [organic-chemistry.org]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to the Orthogonal Validation of Thiophene-Based Compound Assay Results
In drug discovery and development, the accurate quantification and characterization of novel chemical entities are paramount. Thiophene-containing compounds represent a significant class of pharmacologically active molecules with a wide range of therapeutic applications.[1][2] Initial high-throughput screening (HTS) assays are essential for identifying promising candidates, but reliance on a single analytical method can lead to misleading results. Orthogonal methods, which utilize fundamentally different analytical principles, are crucial for validating primary assay data, ensuring its accuracy, reliability, and reproducibility.[3][4]
This guide provides a framework for validating the results of a primary screening assay for a hypothetical thiophene-based compound, "Thiophene E," using two distinct orthogonal methods. We will compare a competitive enzyme-linked immunosorbent assay (ELISA) as the primary method with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) as the orthogonal validation techniques.
Data Presentation: Comparison of Analytical Methods
The choice of an analytical method is dictated by the specific requirements of the analysis, including sensitivity, selectivity, throughput, and the nature of the analyte. The following table summarizes the key performance characteristics of our primary assay and the selected orthogonal methods for the analysis of "this compound."
| Parameter | Competitive ELISA (Primary Assay) | HPLC-UV (Orthogonal Method 1) | LC-MS/MS (Orthogonal Method 2) |
| Principle | Immunoassay based on antigen-antibody recognition | Chromatographic separation followed by UV absorbance detection | Chromatographic separation followed by mass-to-charge ratio detection |
| Specificity | High, but susceptible to cross-reactivity | Moderate to high, dependent on chromatographic resolution | Very high, based on molecular weight and fragmentation pattern |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | Very high (ng/mL to pg/mL) |
| Quantification | Relative or semi-quantitative | Absolute quantification | Absolute quantification |
| Throughput | High | Moderate | Moderate to Low |
| Matrix Effect | Susceptible | Moderate | Can be significant, often correctable with internal standards |
| Cost per Sample | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific properties of the thiophene (B33073) derivative being analyzed.
1. Primary Assay: Competitive ELISA
This immunoassay technique is designed for the high-throughput screening of "this compound" by measuring its ability to compete with a labeled "this compound" conjugate for binding to a specific antibody.
-
Materials:
-
Microplate pre-coated with anti-"this compound" antibody
-
"this compound" standards and samples
-
"this compound" conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Add "this compound" standards and samples to the wells of the antibody-coated microplate.
-
Add a fixed concentration of "this compound"-HRP conjugate to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of "this compound" in the sample.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and determine the concentration of "this compound" in the samples.
-
2. Orthogonal Method 1: HPLC-UV
This method provides absolute quantification of "this compound" based on its chromatographic separation from other components in the sample matrix and its absorbance of UV light.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical column suitable for small molecule separation (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid)
-
"this compound" standards and samples
-
Autosampler vials
-
-
Procedure:
-
Prepare a series of "this compound" standards of known concentrations.
-
Prepare samples for analysis, which may involve dilution, extraction, or filtration.
-
Set up the HPLC method, including the mobile phase composition, flow rate, column temperature, and UV detection wavelength (determined by the UV spectrum of "this compound").
-
Inject the standards and samples onto the HPLC system.
-
Record the chromatograms and integrate the peak area corresponding to "this compound".
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of "this compound" in the samples from the calibration curve.
-
3. Orthogonal Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the highest level of specificity and sensitivity by coupling the separation power of HPLC with the mass-selective detection of a mass spectrometer.
-
Materials:
-
LC-MS system (including an HPLC and a mass spectrometer)
-
Analytical column (e.g., C18)
-
Mobile phase (as in HPLC-UV)
-
"this compound" standards and samples
-
Internal standard (a molecule with similar properties to "this compound" but a different mass)
-
-
Procedure:
-
Develop an LC method as described for HPLC-UV.
-
Optimize the mass spectrometer parameters for the detection of "this compound", including the ionization source conditions and mass transitions for selected reaction monitoring (SRM) if using a triple quadrupole mass spectrometer.
-
Prepare calibration standards and samples, each spiked with a known concentration of the internal standard.
-
Inject the standards and samples into the LC-MS system.
-
Acquire the data, monitoring for the specific mass transitions of "this compound" and the internal standard.
-
Calculate the ratio of the peak area of "this compound" to the peak area of the internal standard.
-
Construct a calibration curve by plotting this ratio against the concentration of the "this compound" standards.
-
Determine the concentration of "this compound" in the samples from the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for orthogonal validation of primary assay results.
Caption: Hypothetical signaling pathway inhibited by "this compound".
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
Safety Operating Guide
Proper Disposal of Thiophene: A Guide for Laboratory Professionals
The safe and compliant disposal of Thiophene is a critical aspect of laboratory safety and environmental responsibility. Due to its hazardous properties, including high flammability and potential health risks, Thiophene waste must be managed following stringent protocols. This guide provides a comprehensive, step-by-step procedure for the proper handling and disposal of Thiophene, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Hazard Profile and Safety Recommendations
Thiophene is classified as a hazardous substance and requires careful handling.[1] It is a highly flammable liquid and vapor that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Long-term exposure may pose serious health risks, and the substance is harmful to aquatic life with long-lasting effects.[1][4] All handling and disposal procedures should be conducted in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE).[2][5]
| Hazard Classification | Description | Source |
| UN Number | 2414 | |
| Hazard Class | 3 (Flammable Liquid) | [1] |
| Packing Group | II | [1] |
| Acute Oral Toxicity | Harmful if swallowed. (LD50 Rat: 1400 mg/kg) | [1][2][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2][6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][2][3][6][7] |
| Respiratory Tract Irritation | May cause respiratory irritation. | [1][2][3] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | [1][4] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of Thiophene is through a licensed and approved hazardous waste disposal facility.[2][6][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][9]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate PPE to mitigate exposure risks.[6]
-
Eye Protection : Wear chemical safety goggles or a face shield.[5][10]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile, neoprene).[9][11] Gloves must be inspected prior to use.
-
Body Protection : A lab coat or chemical-resistant apron is required.[10][11]
-
Respiratory Protection : If ventilation is insufficient or in the event of a spill, use an approved vapor respirator.[11]
Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.[2][6]
-
Designated Containers : Collect all waste containing Thiophene in a dedicated, compatible, and leak-proof container.[2][6][9] The original container, if in good condition, is an ideal choice.[6]
-
Separate Waste Streams : Maintain separate containers for liquid and solid Thiophene waste (e.g., contaminated pipette tips, absorbent materials).[3] Do not mix Thiophene waste with other waste streams, especially incompatible materials such as acids, bases, or oxidizing agents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][6][10]
-
Labeling : The waste container must be clearly labeled with the full chemical name "Thiophene," the words "Hazardous Waste," and the appropriate hazard pictograms.[3][6][10] Include the date when waste was first added to the container.[3][10]
-
Closure : Keep the waste container tightly closed at all times, except when adding waste.[3][6]
Storage of Hazardous Waste
Proper storage of Thiophene waste is essential to maintain a safe laboratory environment.
-
Location : Store the sealed waste container in a designated, secure, cool, and well-ventilated area.[3][6][9][10]
-
Ignition Sources : Keep containers away from heat, sparks, open flames, and other sources of ignition.[3][4][11] Flammable materials should be stored in a separate safety storage cabinet or room.[11]
-
Incompatibles : Ensure the storage area is away from incompatible materials.[10]
Final Disposal Arrangements
-
Professional Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the hazardous waste.[2][9][10]
-
Regulatory Compliance : All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1][2] Chemical waste generators must consult these regulations to ensure complete and accurate classification and disposal.[2]
Experimental Protocols: Spill Management
In the event of a Thiophene spill, immediate and appropriate action is required to contain the material and mitigate hazards.
Materials:
-
Full Personal Protective Equipment (PPE)
-
Inert, non-combustible absorbent material (e.g., vermiculite, sand, dry earth)[2][9][11]
-
Sealable, labeled container for hazardous waste
-
Spill cleanup kit with suitable solvent for decontamination
Procedure:
-
Evacuate and Ventilate : Immediately alert others in the area. If the spill is large, evacuate the vicinity.[9] Ensure adequate ventilation.
-
Control Ignition Sources : Eliminate all potential sources of ignition from the area.[11]
-
Contain Spill : Prevent the spill from entering sewers, basements, or drains.[11] If necessary, create a dike around the spill using absorbent material.[11]
-
Absorb Material : Cover and absorb the spill with an inert, non-combustible material like sand or vermiculite.[2][9][11]
-
Collect Waste : Carefully collect the absorbed material and place it into a dedicated, sealed, and properly labeled container for disposal as hazardous waste.[2][9][11]
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent.[9] Collect all cleaning materials as hazardous waste.[9]
-
Report : Report the spill to your institution's EHS department.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Thiophene.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. airgas.com [airgas.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. One moment, please... [oxfordlabfinechem.com]
Essential Safety and Handling Guide for Thiophene Derivatives
This guide provides crucial safety and logistical information for handling thiophene-based compounds in a laboratory setting. Given that the toxicological properties of many thiophene (B33073) derivatives are not fully characterized, a cautious and comprehensive approach to safety is imperative. The following procedures are based on best practices for handling heterocyclic aromatic compounds with potential hazards.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to ensure the safety of researchers, scientists, and drug development professionals. The following table summarizes the required PPE for handling thiophene compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and airborne particles that could cause serious eye irritation. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness) and a flame-resistant lab coat.[1] Double gloving is recommended for compounds with unknown toxicity. | Prevents skin contact, which can be harmful and cause irritation. Inspect gloves for any signs of degradation or perforation before use. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a certified chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the risk of inhaling harmful airborne particles or vapors. |
| Foot Protection | Closed-toe shoes.[2] | Prevents injuries from spills and dropped objects. |
Quantitative Hazard Data for Thiophene (as a representative compound)
The following table summarizes key quantitative data for Thiophene, which can serve as a conservative basis for handling related derivatives.
| Hazard Classification | Value |
| Oral LD50 (rat) | 1400 mg/kg[3] |
| Oral LD50 (mouse) | 420 mg/kg[3] |
| Inhalation LC50 (mouse) | 9500 mg/m³/2h[3] |
| Flash Point | 0.11°C (32.2°F) (Closed Cup)[4] |
| Flammability Limits | Lower: 1.5%, Upper: 12.5%[4] |
| Auto-ignition Temperature | 395°C (743°F)[4] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling thiophene derivatives in a laboratory setting.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety.
Handling and Storage
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Engineering Controls : All handling of thiophene compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ignition Sources : Keep the compound away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and take precautionary measures against static discharge.[5][6]
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly closed container. Ground and bond containers and receiving equipment.
Spill Management
-
Evacuation : In the event of a significant spill, evacuate the immediate area.[1]
-
Ventilation : Ensure the area is well-ventilated.
-
Containment : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material.
Disposal
-
Waste Collection : Collect all waste material, including contaminated PPE, in a designated and properly labeled sealed container.
-
Regulations : Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not let the product enter drains.[7]
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
